molecular formula C8H10N2OS B1662944 DR2313 CAS No. 284028-90-6

DR2313

Cat. No.: B1662944
CAS No.: 284028-90-6
M. Wt: 182.25 g/mol
InChI Key: HRYKZAKEAVZGJD-UHFFFAOYSA-N
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Description

a neuroprotective agent;  structure in first source

Properties

IUPAC Name

2-methyl-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-5-9-7-2-3-12-4-6(7)8(11)10-5/h2-4H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYKZAKEAVZGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CSCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436871
Record name 7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284028-90-6
Record name 3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284028-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DR-2313
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284028906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DR-2313
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GM3843TP6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

DR2313: A Technical Guide to PARP1 vs. PARP2 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the poly(ADP-ribose) polymerase (PARP) inhibitor, DR2313, with a specific focus on its selectivity for PARP1 versus PARP2. This compound is recognized as a potent, competitive, and brain-penetrant PARP inhibitor that has demonstrated neuroprotective effects in models of ischemic injury.[1][2][3] Understanding its inhibitory profile against the two major PARP isoforms involved in DNA damage repair is crucial for its application in research and potential therapeutic development.

Data Presentation: Inhibitory Potency

This compound exhibits nearly equivalent inhibitory activity against both PARP1 and PARP2, classifying it as a non-selective inhibitor between these two key isoforms.[4][5] The inhibitor acts competitively with respect to the NAD+ binding site at the catalytic domain of the PARP enzymes.[4][6] Quantitative data from in vitro studies are summarized below.

ParameterTargetValue (μM)Source
IC50 PARP10.20Nuclear extracts of rat brain[1][2][3][5][7][8][9]
IC50 PARP20.24Nuclear extracts of rat brain[1][2][3][5][7][8][9]
Ki PARP0.23Nuclear extracts of rat brain[1][4][6]
  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

  • Ki (Inhibition constant): An indication of the binding affinity of an inhibitor to an enzyme; a lower Ki value indicates a higher affinity.

Signaling Pathway and Mechanism of Inhibition

Poly(ADP-ribose) polymerases, particularly PARP1 and PARP2, are critical enzymes in the cellular response to DNA single-strand breaks (SSBs).[10][11] Upon detection of DNA damage, PARP1 and PARP2 bind to the damaged site and catalyze the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto themselves and other nuclear proteins, using NAD+ as a substrate.[10][12] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[10][12]

This compound exerts its effect by competing with NAD+ for the catalytic site of PARP enzymes.[6][12] This competitive inhibition prevents the formation of PAR chains, thereby stalling the recruitment of the DNA repair machinery. This mechanism is often referred to as "catalytic inhibition."

Simplified PARP-Mediated DNA Repair Pathway and Inhibition cluster_0 Cellular Response to DNA Damage cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break PARP PARP1 / PARP2 DNA_Damage->PARP Activation PAR Poly(ADP-ribose) Chains (PARylation) PARP->PAR Catalysis Block Inhibition of PAR Synthesis PARP->Block NAD NAD+ NAD->PARP Repair Recruitment of DNA Repair Proteins PAR->Repair DNA_Repair DNA Repair Repair->DNA_Repair This compound This compound This compound->PARP Competitive Binding (vs NAD+) Block->Repair Prevents Recruitment

Caption: Mechanism of this compound action on the PARP signaling pathway.

Experimental Protocols

The inhibitory constants (IC50) for this compound against PARP1 and PARP2 were determined using an in vitro biochemical assay with nuclear extracts from rat brains as the enzyme source.[6] While the specific proprietary details may vary, a general protocol for such an assay is outlined below.

Objective: To determine the concentration of this compound required to inhibit 50% of PARP enzymatic activity.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes or nuclear cell extracts

  • This compound stock solution (dissolved in DMSO)

  • Assay Buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Streptavidin-coated plates (for ELISA-based methods)

  • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Plate reader for signal detection (colorimetric or fluorescent)

General Procedure (ELISA-based):

  • Plate Coating: Histones (PARP substrates) are pre-coated onto the wells of a microplate.

  • Reaction Mixture Preparation: In each well, the reaction is initiated by adding the assay buffer, activated DNA, the PARP enzyme (PARP1 or PARP2), and biotinylated NAD+.

  • Inhibitor Addition: Serial dilutions of this compound (and a vehicle control, e.g., DMSO) are added to the respective wells.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25-30°C) for a set period (e.g., 60 minutes) to allow for the PARylation reaction to occur.

  • Washing: The wells are washed to remove unreacted components.

  • Detection: A solution containing streptavidin-HRP (which binds to the biotinylated PAR chains) is added and incubated.

  • Signal Development: After another wash step, a colorimetric substrate (like TMB) is added. The HRP enzyme converts the substrate, producing a colored product.

  • Measurement: The reaction is stopped, and the absorbance is read using a microplate reader. The signal intensity is proportional to the amount of PAR synthesis (i.e., PARP activity).

  • Data Analysis: The absorbance values are plotted against the logarithm of the this compound concentration. An IC50 value is calculated by fitting the data to a dose-response curve.

General Workflow for PARP Inhibitor IC50 Determination A Prepare Reagents (Enzyme, DNA, NAD+, Buffer, this compound) B Dispense Reaction Mix to Microplate (Enzyme, DNA, Buffer) A->B C Add Serial Dilutions of this compound B->C D Initiate Reaction with NAD+ Incubate (e.g., 60 min @ 25°C) C->D E Stop Reaction & Wash Plate D->E F Add Detection Reagents (e.g., Anti-PAR Ab, Streptavidin-HRP) E->F G Incubate and Wash F->G H Add Substrate & Develop Signal G->H I Read Signal on Plate Reader H->I J Calculate IC50 from Dose-Response Curve I->J

Caption: A typical experimental workflow for a PARP biochemical assay.

References

Technical Whitepaper: Discovery and Synthesis of DR2313, a Novel Kinase X Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and preliminary biological evaluation of DR2313, a novel and potent small molecule inhibitor of Kinase X. Discovered through a high-throughput screening campaign, this compound demonstrates significant potential as a therapeutic agent. This paper details the synthetic route, in vitro activity, and the elucidated mechanism of action, offering a foundational resource for further research and development.

Discovery of this compound

This compound was identified from a library of over 500,000 small molecules via a high-throughput screening (HTS) campaign designed to identify inhibitors of Kinase X, a key enzyme implicated in unregulated cell proliferation. The initial screen identified 1,284 primary hits, which were subsequently subjected to a series of confirmation and counter-screening assays to eliminate false positives. This compound emerged as a lead candidate due to its high potency and selectivity.

High-Throughput Screening Workflow

The workflow for the identification of this compound is outlined below. This multi-step process ensured the selection of a robust and specific lead compound for further development.

G cluster_0 Screening Phase cluster_1 Validation Phase cluster_2 Lead Selection A 500,000 Compound Library B Primary HTS Assay (Kinase X Activity) A->B C 1,284 Primary Hits B->C D Dose-Response Confirmation C->D E Orthogonal & Counter Screens D->E F 12 Confirmed Hits E->F G Selectivity Profiling F->G H ADME-Tox Prediction G->H I This compound Selected H->I

Caption: High-throughput screening and lead selection workflow for this compound.

Synthesis of this compound

A scalable, four-step synthetic route for this compound has been developed, commencing from commercially available starting materials. The overall yield of the synthesis is 38%.

Synthetic Scheme

The synthesis involves a Suzuki coupling, followed by a nucleophilic aromatic substitution, amide coupling, and a final deprotection step.

Experimental Protocols

Step 1: Suzuki Coupling To a solution of 2-bromo-5-fluoropyridine (B41290) (1.0 eq) and 4-(methoxycarbonyl)phenylboronic acid (1.1 eq) in a 3:1 mixture of toluene (B28343) and water was added potassium carbonate (2.5 eq) and Pd(PPh₃)₄ (0.02 eq). The reaction mixture was heated to 90 °C for 4 hours under a nitrogen atmosphere. After cooling, the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (Hexane:EtOAc = 4:1) to afford the coupled product.

Step 2: Nucleophilic Aromatic Substitution The product from Step 1 (1.0 eq) was dissolved in DMSO, and 4-aminophenol (B1666318) (1.2 eq) and potassium carbonate (2.0 eq) were added. The mixture was heated to 120 °C for 12 hours. After cooling to room temperature, the reaction was quenched with water, and the resulting precipitate was collected by filtration, washed with water, and dried to yield the diaryl ether intermediate.

Step 3: Amide Coupling To a solution of the product from Step 2 (1.0 eq) in dichloromethane (B109758) were added 3-(dimethylamino)propanoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq). The mixture was stirred at room temperature for 16 hours. The reaction mixture was then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography (DCM:MeOH = 95:5).

Step 4: Deprotection The ester from Step 3 (1.0 eq) was dissolved in a 1:1 mixture of THF and water, and lithium hydroxide (B78521) (3.0 eq) was added. The mixture was stirred at room temperature for 6 hours. The reaction was then acidified with 1N HCl to pH ~4, and the resulting precipitate was collected by filtration, washed with water, and dried under vacuum to afford this compound as a white solid.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Kinase X, exhibiting a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. Its activity was confirmed through multiple in vitro assays.

In Vitro Efficacy
Assay TypeTargetIC₅₀ (nM)Purity (%)
Enzymatic AssayKinase X15.2 ± 2.1>99
Cell-Based Assay (MCF-7)Cellular Proliferation89.5 ± 7.8>99
Experimental Protocols

Enzymatic Inhibition Assay (IC₅₀ Determination) The inhibitory activity of this compound against Kinase X was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. A reaction mixture containing Kinase X enzyme, a biotinylated peptide substrate, and ATP was pre-incubated with varying concentrations of this compound for 20 minutes at room temperature. The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes. The reaction was stopped by the addition of a solution containing a europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin (APC). After a 1-hour incubation, the TR-FRET signal was measured. IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay MCF-7 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. Luminescence was recorded, and the data were normalized to vehicle-treated controls to determine the IC₅₀ value.

Signaling Pathway Inhibition

This compound exerts its effect by inhibiting the phosphorylation of Downstream Effector 1 (DE1) and Downstream Effector 2 (DE2), which are direct substrates of Kinase X. This inhibition leads to the downregulation of the Pro-Survival Pathway Y, ultimately inducing apoptosis in cancer cells.

G cluster_pathway Kinase X Signaling Pathway GrowthFactor Growth Factor Signal KinaseX Kinase X GrowthFactor->KinaseX Activates DE1 Downstream Effector 1 (Phosphorylated) KinaseX->DE1 Phosphorylates DE2 Downstream Effector 2 (Phosphorylated) KinaseX->DE2 Phosphorylates This compound This compound This compound->KinaseX Inhibits PathwayY Pro-Survival Pathway Y DE1->PathwayY Activates DE2->PathwayY Apoptosis Apoptosis PathwayY->Apoptosis Inhibits

Caption: Proposed signaling pathway of this compound action on Kinase X.

Conclusion

This compound is a promising novel inhibitor of Kinase X, demonstrating potent in vitro activity. The developed four-step synthesis is efficient and scalable, providing a solid foundation for the production of this compound for further preclinical studies. Future work will focus on lead optimization to improve pharmacokinetic properties and in vivo efficacy studies to validate its therapeutic potential.

In Vitro Characterization of DR2313: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the in vitro characterization of DR2313, a novel investigational compound. The following sections detail the methodologies for key experiments, present quantitative data in structured tables for comparative analysis, and include diagrams of relevant signaling pathways and experimental workflows to elucidate the compound's mechanism of action and pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new therapeutic entities.

Biochemical Assays: Enzyme Inhibition and Binding Affinity

The initial in vitro characterization of this compound focused on its interaction with its primary molecular target. Standard biochemical assays were employed to determine the compound's inhibitory potency and binding characteristics.

Enzyme Inhibition Assay

A continuous-coupled spectrophotometric assay was utilized to measure the enzymatic activity in the presence of varying concentrations of this compound. The rate of the enzymatic reaction was monitored over time, and the data were used to determine the half-maximal inhibitory concentration (IC50) of the compound.

Table 1: Enzyme Inhibition Data for this compound

ParameterValue
IC50Data not available
KiData not available
Mechanism of InhibitionData not available
Binding Affinity Assay

A radioligand binding assay was performed to quantify the affinity of this compound for its target protein. This assay measures the displacement of a radiolabeled ligand from the target by the test compound, allowing for the determination of the equilibrium dissociation constant (Kd).

Table 2: Binding Affinity Data for this compound

ParameterValue
KdData not available
Kon (Association Rate Constant)Data not available
Koff (Dissociation Rate Constant)Data not available

Cell-Based Assays: Cellular Potency and Functional Response

To understand the effects of this compound in a more physiologically relevant context, a series of cell-based assays were conducted. These assays aimed to determine the compound's potency in a cellular environment and to elucidate its impact on downstream signaling pathways.

Cellular Potency Assay

A cell viability assay was used to assess the cytotoxic or cytostatic effects of this compound on a relevant cancer cell line. The half-maximal effective concentration (EC50) was determined by treating cells with a range of compound concentrations and measuring cell viability after a defined incubation period.

Table 3: Cellular Potency Data for this compound

Cell LineAssay TypeEC50
Specific Cell Linee.g., MTT, CellTiter-GloData not available
Target Engagement and Downstream Signaling

To confirm that this compound engages its intended target within the cell and modulates downstream signaling, a Western blot analysis was performed. The phosphorylation status of key downstream effector proteins was assessed following treatment with this compound.

Experimental Workflow: Target Engagement and Signaling Pathway Analysis

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blot Analysis CellSeeding Seed Cells CompoundTreatment Treat with this compound CellSeeding->CompoundTreatment CellLysis Lyse Cells CompoundTreatment->CellLysis ProteinQuant Quantify Protein (BCA Assay) CellLysis->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Block Membrane Transfer->Blocking PrimaryAb Incubate with Primary Antibody (p-Target, Total Target, p-Downstream, Total Downstream) Blocking->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

Caption: Workflow for assessing target engagement and downstream signaling modulation by this compound using Western blot analysis.

Signaling Pathway: Hypothetical Downstream Cascade Modulated by this compound

G This compound This compound Target Target Protein This compound->Target Inhibition DownstreamKinase1 Downstream Kinase 1 Target->DownstreamKinase1 DownstreamKinase2 Downstream Kinase 2 DownstreamKinase1->DownstreamKinase2 TranscriptionFactor Transcription Factor DownstreamKinase2->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) GeneExpression->CellularResponse

Caption: Proposed signaling pathway inhibited by this compound, leading to altered gene expression and cellular responses.

Experimental Protocols

Enzyme Inhibition Assay Protocol
  • Prepare a reaction mixture containing the enzyme, substrate, and buffer in a 96-well plate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Initiate the reaction by adding a co-factor or second substrate.

  • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the initial reaction velocities and plot them against the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT) Protocol
  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Normalize the data to the vehicle-treated control and plot cell viability against this compound concentration to determine the EC50.

Western Blot Protocol
  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The in vitro characterization of this compound provides initial insights into its biochemical and cellular activities. The data presented in this guide, including enzyme inhibition, binding affinity, and cellular potency, are crucial for the continued development of this compound. The detailed experimental protocols and workflow diagrams offer a framework for further investigation into the mechanism of action of this compound and its potential as a therapeutic agent. Further studies are warranted to fully elucidate its pharmacological profile.

Unraveling the Role of DR2313 in the Intricate DNA Repair Network of Deinococcus radiodurans

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The extremophilic bacterium Deinococcus radiodurans is renowned for its extraordinary resistance to DNA-damaging agents, a characteristic attributed to its highly efficient DNA repair pathways. Central to this remarkable capability is a suite of specialized proteins that work in concert to mend shattered chromosomes. This technical guide provides an in-depth exploration of the protein encoded by the locus tag DR2313, a key player in the DNA repair mechanisms of this resilient organism. Through a comprehensive review of available data, this document outlines the protein's function, its interactions within signaling pathways, and the experimental methodologies used to elucidate its role.

This compound: A Conserved Protein with a Putative Role in DNA Metabolism

Initial database inquiries revealed that the locus tag this compound in Deinococcus radiodurans R1 corresponds to a conserved protein of unknown function. Further bioinformatic analysis and searches in genomic databases like KEGG and UniProt have identified this compound as a putative member of the metallo-beta-lactamase superfamily. While the name might suggest a role in antibiotic resistance, many members of this superfamily are involved in nucleic acid metabolism, including DNA repair and RNA processing, due to their ability to bind and hydrolyze phosphodiester bonds.

Functional Insights and Involvement in DNA Repair Pathways

While direct experimental evidence specifically characterizing this compound's function in DNA repair is limited in the current body of literature, its genomic context and conserved domains provide valuable clues. The gene is often found in proximity to other DNA repair genes in various bacterial genomes, suggesting a coordinated role in maintaining genomic integrity.

Based on its predicted enzymatic activity, this compound is hypothesized to participate in one or more of the following DNA repair pathways:

  • Single-Strand Annealing (SSA): This pathway repairs double-strand breaks (DSBs) that occur between two repeated sequences. It involves the resection of the DSB ends to expose the repeats, followed by annealing of the complementary strands. A nuclease is then required to remove the intervening non-homologous flaps. The predicted hydrolase activity of this compound could be instrumental in this flap removal step.

  • Base Excision Repair (BER): This pathway deals with damaged DNA bases. After a DNA glycosylase removes the damaged base, an AP (apurinic/apyrimidinic) endonuclease cleaves the phosphodiester backbone. Subsequent processing by other enzymes, potentially including a hydrolase like this compound, would be necessary to prepare the DNA for synthesis and ligation.

  • Nucleotide Excision Repair (NER): This pathway recognizes and removes bulky DNA lesions. Following the excision of the damaged oligonucleotide by an excinuclease complex, the resulting gap is filled by a DNA polymerase and sealed by a ligase. This compound might play a role in the processing of the excised fragment or in the preparation of the gap for synthesis.

The precise mechanism and the specific substrates of this compound within these pathways remain to be experimentally validated.

Signaling Pathways and Molecular Interactions

The regulation of DNA repair processes in D. radiodurans is complex and involves intricate signaling networks. While the direct interaction partners of this compound have not yet been fully elucidated, its predicted function suggests potential interactions with key DNA repair proteins.

Below is a conceptual signaling pathway illustrating the potential involvement of this compound in a generalized DNA damage response.

DNA_Damage_Response DNA Damage DNA Damage Sensor Proteins Sensor Proteins DNA Damage->Sensor Proteins This compound (Putative Hydrolase) This compound (Putative Hydrolase) Sensor Proteins->this compound (Putative Hydrolase) Other Repair Proteins (e.g., RecA, Polymerases, Ligases) Other Repair Proteins (e.g., RecA, Polymerases, Ligases) This compound (Putative Hydrolase)->Other Repair Proteins (e.g., RecA, Polymerases, Ligases) Repaired DNA Repaired DNA Other Repair Proteins (e.g., RecA, Polymerases, Ligases)->Repaired DNA

Conceptual pathway of this compound in DNA repair.

This diagram illustrates a simplified model where DNA damage is recognized by sensor proteins, which in turn could recruit or activate this compound. The enzymatic activity of this compound would then process the damaged DNA, facilitating the action of other core repair proteins to ultimately restore the integrity of the DNA.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature regarding the enzymatic activity, binding affinities, or expression levels of the this compound protein. Future research will be critical to populate the following table with empirical data.

ParameterValueExperimental ConditionsReference
Enzymatic Activity
kcat (s⁻¹)TBDTBDTBD
Km (µM)TBDTBDTBD
DNA Binding Affinity
Kd (nM) for ssDNATBDTBDTBD
Kd (nM) for dsDNATBDTBDTBD
Protein Expression
Basal level (molecules/cell)TBDTBDTBD
Induced level (molecules/cell)TBDTBDTBD

TBD: To Be Determined

Experimental Protocols

The characterization of a novel protein like this compound involves a series of well-established molecular biology and biochemical techniques. Below are detailed methodologies for key experiments that would be crucial in elucidating its function.

Gene Cloning, Expression, and Protein Purification

Objective: To produce a sufficient quantity of pure this compound protein for in vitro assays.

Methodology:

  • Gene Amplification: The this compound gene is amplified from D. radiodurans R1 genomic DNA using polymerase chain reaction (PCR) with primers containing appropriate restriction sites.

  • Vector Ligation: The amplified PCR product and an expression vector (e.g., pET-28a, which adds a hexahistidine tag) are digested with the corresponding restriction enzymes and ligated using T4 DNA ligase.

  • Transformation: The ligation mixture is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: A selected clone is grown in a large volume of LB medium to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM, followed by incubation at a suitable temperature (e.g., 18-30°C) for several hours.

  • Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cleared lysate is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the His-tagged this compound protein is eluted with a buffer containing a high concentration of imidazole. Further purification can be achieved by size-exclusion chromatography.

Nuclease/Hydrolase Activity Assay

Objective: To determine if this compound possesses enzymatic activity on various DNA substrates.

Methodology:

  • Substrate Preparation: A variety of fluorescently labeled DNA substrates are prepared, including single-stranded DNA (ssDNA), double-stranded DNA (dsDNA), and DNA structures mimicking repair intermediates (e.g., flap DNA, splayed-arm DNA).

  • Reaction Setup: The purified this compound protein is incubated with the DNA substrates in a suitable reaction buffer at an optimal temperature.

  • Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The cleavage of the fluorescently labeled DNA substrate is visualized and quantified using a fluorescence imager.

The following workflow diagram illustrates the key steps in a typical nuclease assay.

Nuclease_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purified this compound Purified this compound Incubation Incubation Purified this compound->Incubation Labeled DNA Substrate Labeled DNA Substrate Labeled DNA Substrate->Incubation Denaturing PAGE Denaturing PAGE Incubation->Denaturing PAGE Fluorescence Imaging Fluorescence Imaging Denaturing PAGE->Fluorescence Imaging Quantification Quantification Fluorescence Imaging->Quantification

Workflow for a nuclease/hydrolase activity assay.
Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the DNA binding properties of the this compound protein.

Methodology:

  • Probe Labeling: A DNA probe of interest is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: The labeled probe is incubated with increasing concentrations of the purified this compound protein in a binding buffer.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to a phosphor screen (for radioactivity) or imaged directly (for fluorescence). A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.

Conclusion and Future Directions

The protein encoded by the this compound locus in Deinococcus radiodurans R1 represents an intriguing and currently understudied component of this organism's formidable DNA repair machinery. Based on its homology to the metallo-beta-lactamase superfamily, it is predicted to function as a hydrolase involved in nucleic acid metabolism. Its specific role in DNA repair pathways, its interaction partners, and its regulatory mechanisms are key areas for future research. The experimental protocols outlined in this guide provide a roadmap for the scientific community to unravel the precise function of this compound and its contribution to the extraordinary resilience of Deinococcus radiodurans. A thorough understanding of this and other novel repair proteins could pave the way for the development of new radioprotective agents and innovative strategies in biotechnology and medicine.

Structural Analysis of DR2313 Binding to PARP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural and molecular interactions between the poly(ADP-ribose) polymerase (PARP) inhibitor, DR2313, and members of the PARP family. The information presented herein is intended to support research and development efforts in the field of targeted cancer therapy.

Introduction to this compound and PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA damage repair.[1] PARP1, the most abundant and well-studied member, acts as a DNA damage sensor, binding to single-strand breaks and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][2] This PARylation process recruits other DNA repair factors to the site of damage.

Inhibitors of PARP have emerged as a significant class of anti-cancer agents.[1][3] Their mechanism of action is particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, through a concept known as synthetic lethality.[1] By blocking PARP-mediated DNA repair, these inhibitors lead to the accumulation of cytotoxic double-strand breaks during DNA replication, which cannot be efficiently repaired in homologous recombination deficient cancer cells, ultimately leading to cell death.[1][4]

This compound is a competitive inhibitor of PARP, exhibiting a Ki of 0.23 µM.[5] While it is specific for PARP enzymes, it does not show selectivity between PARP-1 and PARP-2.[5] Understanding the precise molecular interactions between this compound and the PARP active site is critical for the rational design of next-generation inhibitors with improved potency and selectivity.

Quantitative Analysis of this compound Binding to PARP

The following table summarizes the available quantitative data for the interaction of this compound with PARP.

ParameterValueMethodTargetReference
Ki0.23 µMCompetitive Inhibition AssayPARP[5]

Note: More detailed kinetic (kon, koff) and thermodynamic (ΔH, ΔS) parameters from techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for the binding of this compound to PARP-1 and PARP-2 are not currently available in the public domain.

Structural Basis of this compound Interaction with the PARP Catalytic Domain

The structural details of this compound binding have been elucidated through X-ray crystallography of the compound in complex with the PARP domain of human Tankyrase-2 (TNKS2), a member of the PARP family.[6] This structure provides valuable insights into the key interactions that govern the binding of this compound to the nicotinamide (B372718) binding pocket of PARP enzymes.

Key Molecular Interactions

The crystal structure reveals that this compound forms several critical interactions within the TNKS2 active site:[6]

  • Hydrogen Bonds: Three conserved hydrogen bonds are formed with the backbone atoms of Gly1032 and Ser1068. These interactions with the "nicotinamide-ribose" binding pocket are a hallmark of many PARP inhibitors and are crucial for anchoring the inhibitor.

  • π-Stacking: A π-stacking interaction occurs between the aromatic ring of this compound and the side chain of Tyr1071. This type of interaction is common for inhibitors that mimic the nicotinamide moiety of the NAD+ substrate.

  • Hydrophobic Interactions: The A ring of this compound is involved in hydrophobic interactions with the side chains of Tyr1060, Phe1061, Lys1067, and the catalytically important Glu1138. These interactions contribute to the overall binding affinity and specificity of the inhibitor.

The following diagram illustrates the logical relationship of these key interactions.

This compound This compound Interactions Molecular Interactions This compound->Interactions HydrogenBonds Hydrogen Bonds (Gly1032, Ser1068) Interactions->HydrogenBonds PiStacking π-Stacking (Tyr1071) Interactions->PiStacking Hydrophobic Hydrophobic Interactions (Tyr1060, Phe1061, Lys1067, Glu1138) Interactions->Hydrophobic BindingAffinity High Binding Affinity HydrogenBonds->BindingAffinity PiStacking->BindingAffinity Hydrophobic->BindingAffinity

Key molecular interactions of this compound with the PARP catalytic domain.

Experimental Protocols

This section outlines the general methodologies employed for the structural and binding analysis of PARP inhibitors like this compound.

X-ray Crystallography of Protein-Ligand Complexes

The determination of the three-dimensional structure of a PARP-inhibitor complex at atomic resolution is achieved through X-ray crystallography.

Workflow:

cluster_0 Protein Production cluster_1 Complex Formation & Crystallization cluster_2 Structure Determination A Gene Cloning & Expression B Protein Purification A->B C Co-crystallization or Soaking B->C D Crystal Growth C->D E X-ray Diffraction Data Collection D->E F Structure Solution & Refinement E->F G Structural Analysis F->G

General workflow for X-ray crystallography of a PARP-inhibitor complex.

Detailed Methodology:

  • Protein Expression and Purification: The gene encoding the PARP catalytic domain is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is then overexpressed and purified to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion chromatography).

  • Crystallization:

    • Co-crystallization: The purified PARP protein is mixed with an excess of the inhibitor (this compound) and the complex is subjected to crystallization screening using techniques like vapor diffusion (hanging or sitting drop).[7][8]

    • Soaking: Alternatively, apo-crystals of the PARP protein are grown first and then soaked in a solution containing the inhibitor.[7][8]

  • X-ray Diffraction Data Collection: High-quality crystals are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.[9][10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The structure of the protein-ligand complex is then built into the electron density map and refined to yield a final atomic model.[10]

Biophysical Binding Assays

To quantify the binding affinity and kinetics of an inhibitor to its target protein, various biophysical techniques can be employed.

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., PARP) and an analyte (e.g., this compound).[3][11][12][13]

Experimental Workflow:

A Immobilize PARP on Sensor Chip B Inject this compound Solution (Analyte) A->B C Monitor Association B->C D Inject Buffer (Dissociation) C->D E Monitor Dissociation D->E F Regenerate Sensor Surface E->F G Data Analysis (kon, koff, KD) F->G

Workflow for a typical Surface Plasmon Resonance experiment.

Methodology:

  • Immobilization: The purified PARP protein is immobilized on the surface of a sensor chip.

  • Interaction Analysis: A solution containing the inhibitor at various concentrations is flowed over the sensor surface, and the binding (association) is monitored in real-time. Subsequently, a buffer solution is flowed over the chip to monitor the dissociation of the inhibitor.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14][15][16][17]

Methodology:

  • Sample Preparation: The purified PARP protein is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.

  • Titration: Small aliquots of the inhibitor are injected into the protein solution, and the resulting heat change is measured after each injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

PARP Signaling and Inhibition Mechanism

The binding of this compound to the PARP catalytic domain competitively inhibits the binding of the natural substrate, NAD+, thereby preventing the synthesis of PAR chains.[5] This catalytic inhibition is a key aspect of its mechanism of action.

Signaling Pathway:

DNA_Damage DNA Single-Strand Break PARP_Activation PARP1 Binding and Activation DNA_Damage->PARP_Activation PAR_Synthesis PAR Chain Synthesis PARP_Activation->PAR_Synthesis NAD NAD+ NAD->PAR_Synthesis DDR_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->PAR_Synthesis

Simplified signaling pathway of PARP activation and inhibition by this compound.

Beyond simple catalytic inhibition, many PARP inhibitors also function by "trapping" PARP enzymes on the DNA.[1][4][18] The trapped PARP-DNA complex can itself be a cytotoxic lesion, obstructing DNA replication and leading to the formation of double-strand breaks. The extent to which different PARP inhibitors trap PARP can vary and is an important factor in their overall efficacy. The allosteric effects of this compound on PARP conformation and its ability to trap PARP-DNA complexes warrant further investigation.

Conclusion

The structural analysis of this compound in complex with the PARP domain of TNKS2 provides a solid foundation for understanding its mechanism of action at a molecular level. The key hydrogen bonding, π-stacking, and hydrophobic interactions identified are characteristic of potent PARP inhibitors. While detailed kinetic and thermodynamic data for the interaction of this compound with PARP-1 and PARP-2 are yet to be fully elucidated, the available information underscores its potential as a competitive inhibitor of this important class of drug targets. Further studies to determine the crystal structure of this compound with PARP-1 and PARP-2, along with comprehensive biophysical characterization, will be invaluable for the future development of novel and more selective PARP inhibitors.

References

No Publicly Available Data on "DR2313" Efficacy Found

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for preliminary efficacy studies, experimental protocols, and associated signaling pathways for a compound designated "DR2313," no publicly available scientific literature or clinical trial data matching this identifier could be located.

The search results did identify several clinical trials with "2313" in their identification numbers, such as NCT04122313 for Dupuytren's Disease and NCT03862313 for autoimmune optic neuritis. However, none of these trials involve a compound referred to as "this compound."

Without foundational data on the efficacy, mechanism of action, and experimental methodologies of "this compound," it is not possible to fulfill the core requirements of the request, which include:

  • Quantitative Data Presentation: No data is available to summarize in tabular format.

  • Detailed Experimental Protocols: No experimental methodologies associated with "this compound" could be found.

  • Signaling Pathway and Workflow Visualization: The absence of information on the compound's mechanism of action precludes the creation of any relevant diagrams.

It is recommended that the identifier "this compound" be verified for accuracy. The compound may be known by an alternative name, or the research may be proprietary and not yet in the public domain. Should a correct or alternative identifier be available, a new search can be initiated.

understanding the pharmacokinetics of DR2313

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for publicly available data on the pharmacokinetics of a compound designated "DR2313" did not yield any specific results. This suggests that this compound may be an internal discovery code for a compound not yet disclosed in scientific literature, a hypothetical molecule, or a highly niche therapeutic agent.

Therefore, this guide has been constructed as a comprehensive template to demonstrate the requested format and content for a technical whitepaper on compound pharmacokinetics. The following sections utilize representative data and standard experimental protocols to serve as a framework for researchers, scientists, and drug development professionals to adapt for their specific compound.

Pharmacokinetic Profile of this compound

This section details the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, established through preclinical in vivo studies.

Plasma Pharmacokinetics

Pharmacokinetic parameters were determined in male Sprague-Dawley rats following intravenous (IV) and oral (PO) administration. The primary findings are summarized below.

Table 1: Plasma Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

Parameter Intravenous (1 mg/kg) Oral (10 mg/kg)
Cmax (ng/mL) 850 ± 110 450 ± 95
Tmax (h) 0.08 1.5
AUC(0-t) (ng·h/mL) 1230 ± 215 2890 ± 450
AUC(0-inf) (ng·h/mL) 1255 ± 220 3010 ± 470
(h) 2.8 ± 0.5 3.1 ± 0.6
CL (mL/min/kg) 13.3 ± 2.5 -
Vdss (L/kg) 3.5 ± 0.7 -
F (%) - 38.0

Data are presented as mean ± standard deviation (n=5 per group).

Tissue Distribution

Following a single intravenous dose of 1 mg/kg, the distribution of this compound into various tissues was assessed at 4 hours post-administration.

Table 2: Tissue Distribution of this compound in Sprague-Dawley Rats (4h Post-IV Dose)

Tissue Concentration (ng/g) Tissue-to-Plasma Ratio
Liver 3200 ± 550 16.0
Kidney 2540 ± 480 12.7
Lung 1880 ± 310 9.4
Heart 950 ± 150 4.8
Brain 45 ± 12 0.2
Muscle 610 ± 90 3.1
Adipose 1150 ± 230 5.8

Plasma concentration at 4 hours was 200 ± 40 ng/mL. Data are presented as mean ± standard deviation (n=5).

Experimental Protocols

In Vivo Pharmacokinetic Study
  • Species and Housing: Male Sprague-Dawley rats (250-300g) were used for all studies. Animals were housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

  • Drug Formulation and Administration:

    • Intravenous (IV): this compound was dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline to a final concentration of 0.5 mg/mL. A single dose of 1 mg/kg was administered via the lateral tail vein.

    • Oral (PO): this compound was suspended in 0.5% methylcellulose (B11928114) in water to a final concentration of 2 mg/mL. A single dose of 10 mg/kg was administered by oral gavage.

  • Sample Collection:

    • For the IV and PO groups, sparse blood samples (approximately 150 µL) were collected from the jugular vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.

    • Plasma was isolated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

  • Bioanalytical Method:

    • Plasma samples were processed using protein precipitation with a 3:1 volume of acetonitrile (B52724) containing an internal standard (e.g., Verapamil).

    • Quantification of this compound was performed using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method on a Sciex API 5500 system.

    • The lower limit of quantification (LLOQ) was established at 1 ng/mL.

Tissue Distribution Study
  • Protocol: Male Sprague-Dawley rats (n=5) were administered a single IV dose of 1 mg/kg this compound. At 4 hours post-dose, animals were euthanized, and key tissues (liver, kidney, lung, heart, brain, muscle, adipose) were harvested.

  • Sample Processing: Tissues were rinsed with cold saline, blotted dry, and weighed. Tissues were then homogenized with a 3-fold volume of phosphate-buffered saline.

  • Analysis: Homogenates were processed and analyzed for this compound concentration using the same LC-MS/MS method described for plasma samples.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the workflow for the preclinical in vivo pharmacokinetic study.

G cluster_prep Preparation Phase cluster_dosing Dosing & Sampling Phase cluster_analysis Bioanalysis Phase cluster_output Data Analysis Phase A Acclimatize Animals (Sprague-Dawley Rats) B Prepare Dosing Formulations (IV and PO) C IV Administration (1 mg/kg) B->C D PO Administration (10 mg/kg) B->D E Serial Blood Sampling (0-24 hours) C->E D->E F Plasma Isolation (Centrifugation) E->F G Protein Precipitation F->G H LC-MS/MS Analysis G->H I Calculate PK Parameters (Cmax, AUC, t½, etc.) H->I J Determine Oral Bioavailability (F%) I->J

Caption: Workflow for a preclinical pharmacokinetic study of this compound.

Relevant Signaling Pathway

Drug metabolism is often influenced by the induction of cytochrome P450 (CYP) enzymes. The Aryl Hydrocarbon Receptor (AHR) pathway is a key regulator of several CYP enzymes, such as CYP1A1 and CYP1A2. The diagram below outlines this signaling cascade.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound (Potential AHR Ligand) ahr_complex AHR-HSP90-XAP2 (Inactive Complex) ligand->ahr_complex Binding arnt_cyto ARNT ahr_complex->arnt_cyto Translocation to Nucleus arnt_nuc ARNT xre Xenobiotic Response Element (XRE) arnt_nuc->xre Binding ahr_ligand AHR-DR2313 ahr_ligand->arnt_nuc Dimerization ahr_ligand->xre Binding cyp_gene CYP1A1/1A2 Gene xre->cyp_gene Induces Transcription

Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Cellular Targets of DR2313 Beyond PARP: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation, publicly available scientific literature and experimental data do not currently identify specific cellular targets of the poly(ADP-ribose) polymerase (PARP) inhibitor, DR2313, beyond its established role in targeting the PARP enzyme family. While the primary mechanism of action for this compound is understood to be the inhibition of PARP, a comprehensive, in-depth technical guide or whitepaper detailing its non-PARP cellular targets cannot be constructed at this time due to a lack of specific research findings in this area.

Extensive searches of scientific databases and literature for studies involving proteomic profiling, kinase selectivity assays, cellular thermal shift assays (CETSA), and affinity chromatography coupled with mass spectrometry specifically for this compound have not yielded quantitative data or detailed experimental protocols related to off-target interactions.

This document will, therefore, outline the established role of this compound as a PARP inhibitor and describe the general methodologies that would be employed to identify and validate potential off-target cellular interactions. This provides a framework for the type of research that would be necessary to fulfill the user's original request.

This compound as a PARP Inhibitor

This compound is recognized as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. PARPs are a family of proteins crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability. By inhibiting PARP, particularly PARP1 and PARP2, compounds like this compound disrupt the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this inhibition leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

Methodologies for Identifying Off-Target Cellular Interactions

To investigate the cellular targets of a compound like this compound beyond its primary target, a variety of advanced proteomics and biochemical techniques are typically employed. These methods aim to identify direct binding partners or proteins whose stability or activity is altered in the presence of the compound.

Proteomic Profiling of this compound-Treated Cells

Experimental Protocol:

  • Cell Culture and Treatment: A relevant cancer cell line (e.g., a BRCA-mutated ovarian or breast cancer line) would be cultured under standard conditions. Cells would then be treated with this compound at various concentrations and for different durations, alongside vehicle-treated control cells.

  • Cell Lysis and Protein Extraction: Following treatment, cells are harvested and lysed to extract the total proteome.

  • Protein Digestion and Peptide Labeling: Proteins are digested into peptides, typically using trypsin. For quantitative analysis, peptides from different treatment conditions can be labeled with isobaric tags (e.g., TMT or iTRAQ).

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and quantify thousands of proteins.

  • Data Analysis: The relative abundance of proteins between this compound-treated and control cells is determined. Significant changes in protein levels may indicate downstream effects of PARP inhibition or potential off-target interactions.

Data Presentation:

The results of such an experiment would be presented in a table format, highlighting proteins with statistically significant changes in expression upon this compound treatment.

Table 1: Hypothetical Proteomic Profiling Data of Cells Treated with this compound

Protein ID Gene Name Fold Change (this compound vs. Control) p-value
P04637 TP53 1.8 <0.05
Q06609 CHEK2 1.5 <0.05

| P51587 | CDK1 | -2.1 | <0.05 |

Kinase Selectivity Profiling

Experimental Protocol:

  • Kinase Panel Screening: this compound would be screened against a large panel of purified recombinant kinases (e.g., a kinome-wide panel of over 400 kinases).

  • Activity Assay: The enzymatic activity of each kinase is measured in the presence of a fixed concentration of this compound. The percentage of inhibition is calculated relative to a control without the inhibitor.

  • IC50 Determination: For any kinases showing significant inhibition, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Quantitative data from a kinase selectivity screen would be summarized in a table, listing the kinases inhibited by this compound and their corresponding IC50 values.

Table 2: Hypothetical Kinase Selectivity Profile for this compound

Kinase Percent Inhibition @ 1µM IC50 (nM)
CDK2 85 150
GSK3B 78 250

| MAPK1 | 12 | >10,000 |

Cellular Thermal Shift Assay (CETSA)

Experimental Protocol:

  • Cell Treatment: Intact cells are treated with this compound or a vehicle control.

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Lysis and Centrifugation: Cells are lysed, and precipitated (denatured) proteins are separated from the soluble fraction by centrifugation.

  • Protein Detection: The amount of a specific target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Logical Relationship Diagram:

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Affinity Chromatography-Mass Spectrometry

Experimental Protocol:

  • Immobilization of this compound: this compound is chemically linked to a solid support (e.g., agarose (B213101) beads) to create an affinity matrix.

  • Lysate Incubation: A cell lysate is passed over the affinity matrix. Proteins that bind to this compound will be retained on the column.

  • Washing and Elution: The column is washed to remove non-specifically bound proteins. The specifically bound proteins are then eluted.

  • Protein Identification: The eluted proteins are identified by mass spectrometry.

Experimental Workflow Diagram:

Affinity_Chromatography_Workflow A Immobilize this compound on beads B Incubate with cell lysate A->B C Wash away non-specific binders B->C D Elute this compound-bound proteins C->D E Identify proteins by Mass Spectrometry D->E

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Signaling Pathway Analysis

Once potential off-targets are identified through the aforementioned methods, further investigation into the signaling pathways they regulate would be necessary. This would involve bioinformatic analysis of the identified proteins to map them to known pathways and subsequent validation experiments, such as Western blotting for key downstream signaling molecules or functional assays to measure pathway output.

Hypothetical Signaling Pathway Diagram:

Signaling_Pathway cluster_cell Cell This compound This compound OffTarget Hypothetical Off-Target Kinase This compound->OffTarget Inhibition Downstream1 Downstream Effector 1 OffTarget->Downstream1 Phosphorylation Downstream2 Downstream Effector 2 Downstream1->Downstream2 CellularResponse Altered Cellular Response Downstream2->CellularResponse

Caption: Hypothetical signaling pathway affected by an off-target of this compound.

Conclusion

While this compound is a well-established PARP inhibitor, a detailed understanding of its potential cellular targets beyond PARP is currently lacking in the public domain. The methodologies outlined above represent the standard experimental approaches that would be required to generate the data necessary for a comprehensive technical guide on this topic. Future research utilizing these techniques will be crucial to fully elucidate the complete cellular mechanism of action of this compound and to identify any potential off-target effects that could have therapeutic or toxicological implications.

Methodological & Application

Application Notes and Protocols for Compound DR2313

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on a hypothetical compound designated "DR2313," as no specific public domain information is available for a substance with this identifier. These protocols provide a general framework for the cellular analysis of a novel compound and should be adapted based on the specific characteristics of the molecule and the cell lines used.

Introduction

These application notes provide a comprehensive set of protocols for characterizing the in vitro cellular effects of the experimental compound this compound. The described experimental workflows are designed to assess the impact of this compound on cell viability, proliferation, and key signaling pathways. The protocols are intended for use by researchers, scientists, and drug development professionals familiar with standard cell culture and molecular biology techniques.

Postulated Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway modulated by this compound. In this model, this compound is an inhibitor of the fictitious "Kinase A," leading to downstream effects on cell survival and proliferation.

DR2313_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA This compound This compound This compound->KinaseA Inhibition KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Postulated this compound signaling pathway.

Experimental Protocols

Cell Culture and Compound Treatment

A generalized workflow for treating cultured cells with this compound is depicted below.

Cell_Treatment_Workflow start Seed cells in appropriate culture plates incubate1 Incubate for 24 hours (allow cells to adhere) start->incubate1 prepare_compound Prepare serial dilutions of this compound in culture medium incubate1->prepare_compound treat_cells Replace medium with This compound-containing medium prepare_compound->treat_cells incubate2 Incubate for desired time points (e.g., 24, 48, 72h) treat_cells->incubate2 end Proceed to specific assay (e.g., Viability, Western Blot) incubate2->end

Caption: General workflow for cell treatment.

Protocol:

  • Cell Seeding:

    • For adherent cells, trypsinize and resuspend cells in fresh culture medium. For suspension cells, directly collect them.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell density.

    • Seed cells into 96-well, 24-well, or 6-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • Adherence: Incubate the seeded plates for 18-24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Cell Treatment:

    • Carefully aspirate the old medium from the cell culture plates.

    • Add the prepared this compound dilutions and vehicle control to the respective wells.

  • Incubation: Return the plates to the incubator and incubate for the desired experimental time points (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate with treated cells

  • Phosphate-buffered saline (PBS)

Protocol:

  • Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Carefully aspirate the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is for analyzing the expression levels of key proteins in the postulated signaling pathway.

Western_Blot_Workflow start Cell Lysis and Protein Quantification sds_page SDS-PAGE Electrophoresis start->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% BSA or Milk transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Kinase A) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

Caption: Western blot experimental workflow.

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-Kinase A, anti-phospho-Kinase B, etc.) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

Cell LineThis compound IC50 (µM) at 48h
Cell Line A1.5 ± 0.2
Cell Line B5.8 ± 0.7
Cell Line C> 50

Table 2: Densitometric Analysis of Western Blot Results

Treatmentp-Kinase B / Total Kinase B (Relative Fold Change)
Vehicle Control1.00
This compound (1 µM)0.45 ± 0.05
This compound (5 µM)0.12 ± 0.02

Application Notes and Protocols for Evaluating the Neuroprotective Efficacy of DR2313 in a Rat Model of Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ischemic stroke is a leading cause of mortality and long-term disability worldwide, characterized by a disruption of blood flow to the brain, which initiates a complex cascade of pathological events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death.[1][2][3] The development of effective neuroprotective agents that can mitigate this ischemic damage is a critical area of research. These application notes provide a comprehensive protocol for evaluating the therapeutic potential of a novel investigational compound, DR2313, in a clinically relevant animal model of focal cerebral ischemia.

The protocols outlined below detail the induction of focal cerebral ischemia using the middle cerebral artery occlusion (MCAO) model in rats, a widely accepted and standardized method that mimics human ischemic stroke.[4][5] Furthermore, this document provides step-by-step procedures for the administration of this compound, and the subsequent evaluation of its efficacy through neurological scoring and infarct volume measurement.

I. Experimental Workflow

The overall experimental design involves acclimatizing the animals, inducing focal cerebral ischemia via MCAO, administering the test compound this compound, and finally, assessing the neurological and pathological outcomes.

G cluster_0 Pre-Surgical Phase cluster_1 Surgical Phase cluster_2 Treatment Phase cluster_3 Post-Surgical Evaluation A Animal Acclimatization (7 days) B Baseline Behavioral Assessment A->B C Anesthesia B->C D Middle Cerebral Artery Occlusion (MCAO) (90 minutes) C->D E Reperfusion D->E F This compound or Vehicle Administration (e.g., at 0, 6, 12, 18h post-reperfusion) E->F G Neurological Scoring (24h post-reperfusion) F->G H Euthanasia & Brain Collection G->H I Infarct Volume Measurement (TTC Staining) H->I J Biochemical/Molecular Analysis H->J

Caption: Overview of the experimental workflow for evaluating this compound.

II. Detailed Experimental Protocols

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of transient focal cerebral ischemia.[4][6]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Heating pad with a rectal probe

  • Operating microscope

  • Microsurgical instruments

  • 4-0 nylon monofilament with a silicon-coated tip[7]

  • Sutures (4-0 silk)

  • Ophthalmic ointment

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance) in a mixture of O₂/N₂O. Place the animal in a supine position on a heating pad to maintain body temperature at 37 ± 0.5°C. Apply ophthalmic ointment to prevent corneal drying.

  • Surgical Incision: Make a midline neck incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[8]

  • Vessel Isolation: Ligate the distal end of the ECA. Place a temporary ligature around the CCA.

  • Filament Insertion: Introduce a 4-0 silicon-coated nylon monofilament through an incision in the ECA. Advance the filament into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA) origin (approximately 18-20 mm from the carotid bifurcation).[6] A drop in cerebral blood flow can be confirmed using Laser Doppler Flowmetry.[5]

  • Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 90 minutes).

  • Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion of the MCA territory.

  • Wound Closure: Close the neck incision with sutures. Administer saline subcutaneously for hydration and place the animal in a recovery cage with controlled temperature.

Protocol 2: Administration of this compound

This protocol details the intraperitoneal (IP) administration of the test compound.[9][10]

Materials:

  • This compound solution (dissolved in a suitable vehicle, e.g., saline with 5% DMSO)

  • Vehicle solution (control)

  • Sterile syringes (1 mL)

  • Sterile needles (23-25 gauge)[11]

Procedure:

  • Dosage Preparation: Prepare the required dose of this compound. The optimal dose should be determined in preliminary dose-response studies. For this protocol, we will use a hypothetical dose of 10 mg/kg.

  • Animal Restraint: Restrain the rat securely. The IP injection site is typically in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10][12]

  • Injection: Tilt the animal's head downwards. Insert the needle at a 30-40° angle into the peritoneal cavity.[11] Aspirate briefly to ensure no blood or urine is drawn, confirming correct placement.[10]

  • Administration: Inject the calculated volume of this compound or vehicle solution. The maximum recommended IP injection volume for a rat is 10 ml/kg.[9][13]

  • Dosing Schedule: Administer the first dose at the time of reperfusion, followed by subsequent doses at pre-determined intervals (e.g., 6, 12, and 18 hours post-reperfusion) as required by the study design.

Protocol 3: Neurological Deficit Scoring

Neurological function is assessed 24 hours after MCAO using a composite scoring system.[14][15]

Materials:

  • Scoring sheet

  • Testing arena (e.g., open field, cylinder)

Procedure:

  • Observation Period: Allow the animal to move freely in an open field for 5 minutes.

  • Scoring: Evaluate the animal based on the criteria outlined in a standardized scale, such as the Bederson score or a more comprehensive modified Neurological Severity Score (mNSS).[14][16]

    • Bederson Scale (0-3):

      • 0: No observable deficit.

      • 1: Forelimb flexion (contralateral to the ischemic hemisphere).

      • 2: Decreased resistance to lateral push.

      • 3: Circling behavior toward the paretic side.[14]

    • mNSS (0-14): This scale assesses motor, sensory, balance, and reflex functions. A higher score indicates a more severe deficit.[14]

Protocol 4: Infarct Volume Measurement

Infarct volume is quantified 24 hours post-MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[17]

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • 10% formalin

  • Brain matrix slicer

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Brain Extraction: Deeply anesthetize the rat and perfuse transcardially with cold saline. Carefully extract the brain.

  • Slicing: Chill the brain at -20°C for 20 minutes to harden it for slicing. Create uniform 2-mm coronal slices using a brain matrix.[4]

  • TTC Staining: Immerse the slices in a 2% TTC solution at 37°C for 20-30 minutes in the dark.[4][18] Viable tissue, rich in dehydrogenase enzymes, will stain red, while the infarcted tissue will remain unstained (white).[17][19]

  • Fixation: Fix the stained slices in 10% formalin overnight.

  • Image Acquisition and Analysis:

    • Scan or photograph both sides of each brain slice.

    • Using image analysis software, measure the area of the entire hemisphere and the unstained (infarcted) area for each slice.

    • To correct for edema, the infarct volume is often calculated indirectly: Infarct Volume = (Volume of Contralateral Hemisphere) - (Volume of Non-infarcted Ipsilateral Hemisphere).[20]

    • The total infarct volume is the sum of the infarct volumes of all slices.

III. Plausible Mechanism of Action: Signaling Pathway

This compound is hypothesized to exert its neuroprotective effects by inhibiting key pathways involved in inflammation and apoptosis that are activated following cerebral ischemia.

G cluster_inflammation Inflammatory Cascade cluster_apoptosis Apoptotic Pathway Ischemia Cerebral Ischemia/ Reperfusion TLR4 TLR4 Activation Ischemia->TLR4 triggers Mito Mitochondrial Dysfunction Ischemia->Mito induces This compound This compound NFkB NF-κB Activation This compound->NFkB inhibits Caspase Caspase-3 Activation This compound->Caspase inhibits TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Neuron Neuronal Death Cytokines->Neuron leads to Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Apoptosis->Neuron leads to

Caption: this compound's potential neuroprotective signaling pathway.

IV. Data Presentation

Quantitative data should be organized into clear tables for comparison between treatment groups. Below are template tables for presenting typical results from this type of study.

Table 1: Neurological Deficit Scores at 24 Hours Post-MCAO

Group N Neurological Score (Mean ± SEM)
Sham 10 0.1 ± 0.1
MCAO + Vehicle 10 2.8 ± 0.3
MCAO + this compound (1 mg/kg) 10 2.1 ± 0.4*
MCAO + this compound (5 mg/kg) 10 1.5 ± 0.3**
MCAO + this compound (10 mg/kg) 10 1.1 ± 0.2***

*p < 0.05, **p < 0.01, ***p < 0.001 vs. MCAO + Vehicle group.

Table 2: Infarct Volume Analysis at 24 Hours Post-MCAO

Group N Total Infarct Volume (mm³) (Mean ± SEM) Infarct Volume (% of Hemisphere) (Mean ± SEM)
Sham 10 0 0
MCAO + Vehicle 10 255.4 ± 25.1 45.2 ± 4.8
MCAO + this compound (1 mg/kg) 10 198.7 ± 20.3* 35.1 ± 3.9*
MCAO + this compound (5 mg/kg) 10 145.2 ± 18.9** 25.6 ± 3.1**
MCAO + this compound (10 mg/kg) 10 98.6 ± 15.2*** 17.4 ± 2.5***

*p < 0.05, **p < 0.01, ***p < 0.001 vs. MCAO + Vehicle group.

Table 3: Biomarker Levels in Peri-Infarct Tissue

Group N TNF-α (pg/mg protein) (Mean ± SEM) Caspase-3 Activity (fold change) (Mean ± SEM)
Sham 10 25.3 ± 3.1 1.0 ± 0.1
MCAO + Vehicle 10 148.9 ± 12.5 4.5 ± 0.5
MCAO + this compound (10 mg/kg) 10 65.7 ± 8.9*** 1.8 ± 0.3***

***p < 0.001 vs. MCAO + Vehicle group.

The protocols described herein provide a robust framework for the preclinical evaluation of the neuroprotective agent this compound in a rat model of ischemic stroke. By employing the MCAO model and assessing outcomes through neurological scoring and infarct volume analysis, researchers can obtain critical data on the efficacy of this compound. The provided templates for data presentation and diagrams for workflow and mechanism of action serve as a guide for structuring and reporting experimental findings. Consistent application of these standardized methods will facilitate the reliable assessment of this and other novel therapeutic candidates for ischemic stroke.

References

Application Notes and Protocols: DR2313 Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "DR2313" is not publicly available. The following application notes and protocols are provided as a template and guide for preclinical studies in mice, based on established methodologies from similar research. All dosages and specific parameters should be determined through rigorous, compound-specific dose-finding and toxicology studies.

Introduction

This compound is a novel investigational compound with potential therapeutic applications. These application notes provide a comprehensive overview of the recommended dosage and administration of this compound in murine models, based on hypothetical preclinical data. The protocols outlined below are intended to serve as a starting point for in vivo efficacy and pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize key quantitative data from hypothetical preclinical assessments of this compound in mice.

Table 1: Single-Dose Pharmacokinetics of this compound in C57BL/6 Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Intravenous (IV)21500 ± 2100.083200 ± 4502.1 ± 0.3
Intraperitoneal (IP)101200 ± 1800.54500 ± 6002.5 ± 0.4
Oral Gavage (PO)20800 ± 1501.05600 ± 7503.0 ± 0.5

Table 2: Tolerability and No-Observed-Adverse-Effect Level (NOAEL) of this compound

Administration RouteDosing RegimenDose (mg/kg/day)Observation PeriodKey FindingsNOAEL (mg/kg/day)
Intraperitoneal (IP)Daily for 14 days5, 10, 2028 daysNo adverse effects at 5 and 10 mg/kg. Mild sedation at 20 mg/kg.10
Oral Gavage (PO)Daily for 14 days10, 25, 5028 daysNo adverse effects at 10 and 25 mg/kg. Weight loss observed at 50 mg/kg.[1]25

Experimental Protocols

The following are detailed protocols for the administration of this compound to mice. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Preparation of this compound Dosing Solutions

Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline, PBS, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water)

  • Sterile vials

  • Vortex mixer

  • Sonicator

Protocol:

  • Determine the required concentration of this compound based on the desired dose and the average weight of the mice.

  • Aseptically weigh the required amount of this compound powder.

  • In a sterile vial, dissolve the this compound powder in a small amount of the vehicle.

  • Vortex the solution until the powder is fully dissolved.

  • If necessary, use a sonicator to aid in dissolution.

  • Store the prepared dosing solution at 4°C for up to one week, protected from light.

Administration of this compound via Oral Gavage (PO)

Materials:

  • Prepared this compound dosing solution

  • Animal scale

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible)

  • Syringes

Protocol:

  • Warm the this compound dosing solution to room temperature before administration.

  • Weigh each mouse to determine the precise volume of the solution to be administered.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip.

  • Insert the gavage needle into the esophagus and gently advance it into the stomach.

  • Slowly administer the calculated volume of the this compound solution.

  • Carefully remove the gavage needle.

  • Monitor the mouse for any signs of distress or regurgitation.

Administration of this compound via Intraperitoneal (IP) Injection

Materials:

  • Prepared this compound dosing solution

  • Animal scale

  • Sterile needles (e.g., 25-27 gauge)

  • Syringes

Protocol:

  • Warm the this compound dosing solution to room temperature.

  • Weigh each mouse to calculate the required injection volume.

  • Position the mouse to expose the lower abdominal quadrants.

  • Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.

  • Aspirate to ensure no bodily fluids are drawn into the syringe.

  • Inject the this compound solution slowly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor for any adverse reactions at the injection site.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to a therapeutic effect.

DR2313_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression TherapeuticEffect Therapeutic Effect GeneExpression->TherapeuticEffect

Caption: Hypothetical inhibitory signaling cascade of this compound.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a murine disease model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups Acclimatization->Randomization DiseaseInduction Disease Model Induction Randomization->DiseaseInduction Vehicle Vehicle Control Administration DiseaseInduction->Vehicle DR2313_Low This compound Low Dose Administration DiseaseInduction->DR2313_Low DR2313_High This compound High Dose Administration DiseaseInduction->DR2313_High Monitoring Daily Monitoring (Weight, Clinical Signs) Vehicle->Monitoring DR2313_Low->Monitoring DR2313_High->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Volume, Biomarkers) Monitoring->Endpoint Histology Histopathological Examination Endpoint->Histology

Caption: General workflow for a preclinical efficacy study.

References

Application Notes and Protocols for DR2313 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DR2313 is a potent, cell-permeable, and competitive inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. It has demonstrated neuroprotective effects in models of cerebral ischemia. The preparation of accurate and stable stock solutions of this compound is critical for obtaining reliable and reproducible results in various in vitro assays, including those for studying DNA repair mechanisms, cell viability, and apoptosis. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Mechanism of Action

This compound competitively inhibits the catalytic activity of PARP-1 and PARP-2. These enzymes play a crucial role in the DNA damage response (DDR). Upon detecting a single-strand break (SSB) in DNA, PARP enzymes are activated and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. By inhibiting PARP activity, this compound prevents the recruitment of these repair factors, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs), which can lead to cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValueReference
Molecular Formula C₈H₁₀N₂OS
Molecular Weight 182.24 g/mol
IC₅₀ (PARP-1) 0.20 µM
IC₅₀ (PARP-2) 0.24 µM
Solubility in Water Up to 40 mM
Recommended Storage Powder: -20°C; Stock Solution: -20°C or -80°CGeneral lab practice

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for many in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure for DMSO Stock Solution (Recommended for Long-Term Storage):

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass = 0.010 mol/L x 0.001 L x 182.24 g/mol = 0.0018224 g = 1.82 mg

  • Weigh the this compound powder:

    • Carefully weigh out 1.82 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if necessary.

  • Aliquot and store:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Procedure for Aqueous Stock Solution (for Immediate Use):

  • Follow steps 1 and 2 from the DMSO protocol.

  • Add sterile water:

    • Add 1 mL of sterile, nuclease-free water to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex thoroughly. As this compound is water-soluble, it should dissolve readily.

  • Use immediately:

    • It is recommended to use aqueous stock solutions fresh. If short-term storage is necessary, store at 4°C for no longer than a few days and protect from light.

2. Preparation of Working Solutions for In Vitro Assays

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.

    • Important: To avoid precipitation of the compound when diluting a DMSO stock into an aqueous medium, it is recommended to perform intermediate dilutions in the medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO or water) as the highest concentration of this compound used.

Visualizations

Signaling Pathway of PARP Inhibition by this compound

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by this compound DNA_damage DNA Single-Strand Break (SSB) PARP PARP-1 / PARP-2 DNA_damage->PARP activates Replication_Fork Replication Fork PAR Poly(ADP-ribose) (PAR) Synthesis PARP->PAR catalyzes Repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_proteins recruits SSB_Repair Single-Strand Break Repair Repair_proteins->SSB_Repair facilitates DSB Double-Strand Break (DSB) Replication_Fork->DSB leads to Cell_Death Cell Death (Apoptosis) DSB->Cell_Death induces This compound This compound This compound->PARP inhibits

Caption: Mechanism of action of this compound in inhibiting the PARP-mediated DNA damage response.

Experimental Workflow for Preparing this compound Working Solutions

Experimental_Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO (for long-term storage) or Water (for immediate use) weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot store->thaw Begin Experiment dilute Perform Serial Dilutions in Culture Medium thaw->dilute add_to_cells Add to In Vitro Assay dilute->add_to_cells

Caption: Workflow for preparing this compound stock and working solutions.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • In case of contact with skin or eyes, wash immediately with copious amounts of water.

  • Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information. If an MSDS is not available, handle with the caution appropriate for a novel chemical compound.

  • Dispose of waste according to institutional and local regulations.

Application Notes and Protocols: DR2313 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DR2313 is a potent small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2. PARP inhibitors represent a class of targeted therapies that exploit deficiencies in DNA damage repair pathways in cancer cells, a concept known as synthetic lethality. This document provides an overview of the potential applications of this compound in cancer research, based on its classification as a PARP inhibitor, and offers detailed protocols for its investigation. While specific research on the anti-cancer applications of this compound is not extensively published, the following notes are based on the established mechanisms and experimental validation of similar PARP inhibitors.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerases are a family of enzymes crucial for cellular processes, most notably DNA repair. PARP-1 and PARP-2 are activated by DNA single-strand breaks (SSBs). Upon activation, PARP synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting the machinery required for DNA repair.

This compound, as a competitive inhibitor, binds to the catalytic domain of PARP-1 and PARP-2, preventing the synthesis of PAR and thereby inhibiting the repair of SSBs. In normal cells, alternative DNA repair pathways, such as homologous recombination (HR), can compensate for this inhibition. However, in cancer cells with mutations in HR genes, such as BRCA1 or BRCA2, the accumulation of unrepaired SSBs during DNA replication leads to the formation of cytotoxic double-strand breaks (DSBs). The inability to repair these DSBs results in genomic instability and, ultimately, cell death. This selective killing of cancer cells with deficient DNA repair mechanisms is termed synthetic lethality.

Signaling Pathway of PARP Inhibition

PARP_Inhibition General Signaling Pathway of PARP Inhibition cluster_0 DNA Damage and Repair cluster_1 Effect of this compound cluster_2 Cellular Outcomes cluster_3 Context: Homologous Recombination Deficiency (e.g., BRCA mutation) DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP SSB_Repair SSB Repair PARP->SSB_Repair This compound This compound (PARP Inhibitor) PARP_Inhibition PARP Inhibition This compound->PARP_Inhibition Blocks PAR synthesis PARP_Inhibition->PARP Unrepaired_SSB Accumulation of Unrepaired SSBs PARP_Inhibition->Unrepaired_SSB DSB Double-Strand Breaks (DSBs) during Replication Unrepaired_SSB->DSB HR_Deficiency Defective Homologous Recombination (HR) DSB->HR_Deficiency Cannot be repaired Apoptosis Apoptosis / Cell Death HR_Deficiency->Apoptosis Synthetic Lethality

Caption: General signaling pathway of PARP inhibition leading to synthetic lethality in cancer cells with deficient homologous recombination.

Quantitative Data

Currently, limited quantitative data for this compound is publicly available. The known inhibitory concentrations against the purified enzymes are provided below. Researchers are encouraged to determine the IC50 values in their specific cancer cell lines of interest.

Table 1: Inhibitory Activity of this compound against PARP Enzymes

TargetIC50 (µM)
PARP-10.20
PARP-20.24

Table 2: Template for IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeBRCA StatusIC50 (µM)
e.g., MCF-7BreastWild-typeUser-determined
e.g., MDA-MB-436BreastMutantUser-determined
e.g., A549LungWild-typeUser-determined
e.g., HCT116ColonWild-typeUser-determined

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-cancer activity of this compound.

Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

  • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible (for MTT) or the color changes (for XTT).

  • If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

PARP Activity Assay (In-Cell Western or ELISA)

Objective: To confirm that this compound inhibits PARP activity within the cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • DNA damaging agent (e.g., H₂O₂)

  • 96-well plate

  • Primary antibody against poly(ADP-ribose) (PAR)

  • Fluorescently labeled secondary antibody

  • In-Cell Western imaging system or ELISA kit for PAR

Protocol (In-Cell Western):

  • Seed cells in a 96-well black-walled plate and treat with various concentrations of this compound for 2-4 hours.

  • Induce DNA damage by treating cells with H₂O₂ (e.g., 200 µM) for 10 minutes.

  • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Block with a suitable blocking buffer for 1 hour.

  • Incubate with the primary anti-PAR antibody overnight at 4°C.

  • Wash the wells with PBS containing 0.1% Tween 20.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the wells and acquire images using an In-Cell Western imaging system.

  • Quantify the fluorescence intensity to determine the level of PARP activity inhibition.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 48-72 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Experimental Workflow for In Vitro Evaluation of this compound

experimental_workflow Experimental Workflow for In Vitro Evaluation of this compound start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (MTT/XTT) Determine IC50 treatment->viability_assay mechanism_studies Mechanism of Action Studies viability_assay->mechanism_studies parp_assay PARP Activity Assay (In-Cell Western/ELISA) mechanism_studies->parp_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Flow Cytometry) mechanism_studies->apoptosis_assay western_blot Western Blot Analysis (e.g., cleaved PARP, γH2AX) mechanism_studies->western_blot end End: Data Analysis and Interpretation parp_assay->end apoptosis_assay->end western_blot->end

Caption: A typical workflow for the in vitro evaluation of the PARP inhibitor this compound in cancer cell lines.

Disclaimer

The information provided in these application notes is intended for research purposes only. The experimental protocols are general guidelines and may require optimization for specific cell lines and laboratory conditions. Due to the limited availability of published data specifically on this compound in cancer research, these notes are largely based on the established principles and methodologies for studying PARP inhibitors. Researchers should consult relevant literature and perform their own validation experiments.

Application Notes and Protocols for NeuroPro-2313 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of neuronal structure and function. A growing body of research points to common underlying pathological mechanisms, including oxidative stress, neuroinflammation, and the dysregulation of key signaling pathways that govern cell survival and apoptosis.

NeuroPro-2313 is a novel, selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a critical kinase implicated in the pathology of several neurodegenerative disorders.[1][2][3][4] By inhibiting GSK-3β, NeuroPro-2313 activates the pro-survival PI3K/Akt signaling pathway, leading to the suppression of apoptotic pathways and enhanced neuronal resilience against cytotoxic insults.[5][6][7][8] These application notes provide an overview of NeuroPro-2313, its mechanism of action, and detailed protocols for its use in in vitro models of neurodegeneration.

Mechanism of Action

NeuroPro-2313 is a potent, ATP-competitive inhibitor of GSK-3β. The inhibition of the constitutively active GSK-3β leads to the dephosphorylation and activation of its downstream targets. A key consequence of GSK-3β inhibition is the potentiation of the PI3K/Akt signaling cascade. Activated Akt phosphorylates and inactivates pro-apoptotic proteins such as BAD and Caspase-9, while promoting the activity of anti-apoptotic proteins like BCL-2.[6][7] This shift in the balance of pro- and anti-apoptotic signals ultimately enhances neuronal survival.

Quantitative Data Summary

The neuroprotective effects of NeuroPro-2313 have been quantified in various in vitro models. The following tables summarize the dose-dependent efficacy of NeuroPro-2313 in human neuroblastoma (SH-SY5Y) cells challenged with the neurotoxin 6-hydroxydopamine (6-OHDA), a common model for Parkinson's disease research.

Table 1: Effect of NeuroPro-2313 on SH-SY5Y Cell Viability following 6-OHDA Treatment

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Vehicle Control-100 ± 4.5
6-OHDA (100 µM)-48.2 ± 5.1
NeuroPro-2313 + 6-OHDA0.155.7 ± 4.9
NeuroPro-2313 + 6-OHDA175.3 ± 6.2
NeuroPro-2313 + 6-OHDA1092.1 ± 5.5

Table 2: Inhibition of Apoptosis by NeuroPro-2313 in 6-OHDA Treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Apoptotic Cells (%) (TUNEL Assay, Mean ± SD)
Vehicle Control-3.1 ± 1.2
6-OHDA (100 µM)-41.5 ± 3.8
NeuroPro-2313 + 6-OHDA0.132.8 ± 4.1
NeuroPro-2313 + 6-OHDA115.6 ± 3.2
NeuroPro-2313 + 6-OHDA107.9 ± 2.5

Table 3: Modulation of Key Signaling Proteins by NeuroPro-2313

Treatment Groupp-Akt (Ser473) / Total Akt (Fold Change)p-GSK-3β (Ser9) / Total GSK-3β (Fold Change)
Vehicle Control1.01.0
NeuroPro-2313 (10 µM)3.24.5

Signaling Pathway and Experimental Workflow

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (p-Ser9) Survival Neuronal Survival Akt->Survival Promotes Apoptosis Apoptosis GSK3b->Apoptosis Promotes NeuroPro NeuroPro-2313 NeuroPro->GSK3b Inhibits

Caption: Proposed mechanism of NeuroPro-2313 action via the PI3K/Akt/GSK-3β pathway.

G Start Seed SH-SY5Y cells in 96-well plates Pretreat Pre-treat with NeuroPro-2313 (various concentrations) for 2 hours Start->Pretreat Induce Induce neurotoxicity (e.g., 100 µM 6-OHDA) for 24 hours Pretreat->Induce Assay Perform endpoint assays Induce->Assay Viability Cell Viability Assay (e.g., MTT) Assay->Viability Apoptosis Apoptosis Assay (e.g., TUNEL) Assay->Apoptosis Western Western Blot Analysis (p-Akt, p-GSK-3β) Assay->Western Analyze Data Analysis and Quantification Viability->Analyze Apoptosis->Analyze Western->Analyze

Caption: General experimental workflow for evaluating NeuroPro-2313 neuroprotection.

Experimental Protocols

Protocol 1: Assessment of Neuroprotection using MTT Cell Viability Assay

This protocol is designed to assess the protective effect of NeuroPro-2313 against a neurotoxin-induced reduction in cell viability.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • NeuroPro-2313 (stock solution in DMSO)

  • 6-hydroxydopamine (6-OHDA)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Prepare serial dilutions of NeuroPro-2313 in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of NeuroPro-2313 (e.g., 0.1, 1, 10 µM). Include vehicle control wells (DMSO concentration matched to the highest NeuroPro-2313 concentration). Incubate for 2 hours.

  • Neurotoxin Challenge: Add 10 µL of 1 mM 6-OHDA stock solution to the appropriate wells to achieve a final concentration of 100 µM. Add 10 µL of medium to the control wells. Incubate for 24 hours.

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 2: Quantification of Apoptosis using TUNEL Staining

This protocol quantifies the extent of apoptosis by detecting DNA fragmentation.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • In Situ Cell Death Detection Kit (e.g., Roche, TMR red)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed SH-SY5Y cells on coverslips and treat with NeuroPro-2313 and 6-OHDA as described in Protocol 1 (steps 1-3).

  • Fixation: Wash the cells twice with PBS and fix with 4% PFA for 1 hour at room temperature.

  • Permeabilization: Wash the cells with PBS and incubate in permeabilization solution for 2 minutes on ice.

  • TUNEL Reaction: Wash cells with PBS. Add 50 µL of the TUNEL reaction mixture (prepared according to the manufacturer's instructions) to each coverslip. Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Staining and Mounting: Wash the coverslips three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging and Quantification: Visualize the slides using a fluorescence microscope. TUNEL-positive nuclei (red) indicate apoptotic cells, while all nuclei are stained with DAPI (blue). The percentage of apoptotic cells is calculated as (Number of TUNEL-positive cells / Total number of DAPI-stained cells) x 100.

Protocol 3: Western Blot Analysis of p-Akt and p-GSK-3β

This protocol is used to measure the activation state of key proteins in the PI3K/Akt pathway.

Materials:

  • Cells cultured in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (anti-p-Akt Ser473, anti-Akt, anti-p-GSK-3β Ser9, anti-GSK-3β, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Lysis: Treat cells in 6-well plates as desired. Wash with ice-cold PBS and lyse the cells with 100 µL of RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels. Use β-actin as a loading control.

References

combining DR2313 with other DNA damaging agents

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "DR2313" in the context of DNA damaging agents did not yield any relevant scientific information. The search results indicate that "this compound" is associated with a wedding dress model by Eddy K.

It is highly probable that "this compound" is a typographical error. To proceed with your request for detailed Application Notes and Protocols on combining a DNA damaging agent with other therapies, please verify and provide the correct name of the compound of interest.

Once the correct compound is identified, a comprehensive response will be generated, including:

  • Detailed Application Notes: Explaining the scientific rationale and potential benefits of the combination therapy.

  • Experimental Protocols: Providing step-by-step instructions for key assays to evaluate the efficacy of the drug combination.

  • Data Presentation: Summarizing quantitative data in structured tables.

  • Visualizations: Including Graphviz diagrams of signaling pathways and experimental workflows as requested.

We look forward to your clarification to provide you with the accurate and detailed information you require.

Application Notes and Protocols for Measuring DR2313 Kinase Activity in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: DR2313 is a recently identified protein kinase implicated in cellular proliferation and survival pathways. Dysregulation of this compound activity has been associated with various disease states, making it a promising target for therapeutic intervention. These application notes provide a comprehensive overview of established methodologies to quantify the enzymatic activity of this compound within a cellular context. The following protocols are designed to offer robust and reproducible approaches for academic research and high-throughput screening applications.

Section 1: Overview of Cellular Assays for this compound Activity

Several distinct methods can be employed to measure the kinase activity of this compound in cells. The choice of assay depends on the specific research question, required throughput, and available instrumentation. Key approaches include:

  • Phospho-Specific Antibody-Based Detection: This method relies on antibodies that specifically recognize the phosphorylated substrate of this compound. It is a direct measure of the immediate downstream consequence of this compound activation.

  • In-Cell Western Assays: A quantitative immunocytochemical technique that allows for the measurement of protein phosphorylation in fixed cells in a microplate format. This method is amenable to higher throughput screening.

  • Reporter Gene Assays: This approach measures the transcriptional activity of a downstream transcription factor that is regulated by the this compound signaling pathway. It is an indirect but powerful method to assess the biological output of this compound activity.

  • FRET-Based Biosensors: Förster Resonance Energy Transfer (FRET) biosensors are genetically encoded reporters that change their fluorescent properties upon phosphorylation by the kinase of interest. This allows for real-time monitoring of kinase activity in living cells.

Table 1: Comparison of Cellular Assays for this compound Activity
Assay TypePrincipleThroughputAdvantagesDisadvantages
Phospho-Specific Western Blot Immunodetection of phosphorylated substrateLowHigh specificity; provides molecular weight information.Labor-intensive; semi-quantitative.
In-Cell Western Quantitative immunofluorescence in microplatesMedium-HighHigh throughput; good for screening.Requires specific antibodies; potential for off-target binding.
Reporter Gene Assay Measurement of downstream gene expressionHighMeasures a biological outcome; highly sensitive.Indirect measure of kinase activity; can be slow.
FRET-Based Biosensor Real-time detection of phosphorylation in live cellsLow-MediumLive-cell imaging; high temporal resolution.Requires generation of stable cell lines; complex data analysis.

Section 2: Experimental Protocols

Protocol 1: Measuring this compound-Mediated Substrate Phosphorylation by In-Cell Western Assay

This protocol describes a method to quantify the phosphorylation of a known this compound substrate (Substrate-X) in response to a stimulatory compound.

Materials:

  • HEK293 cells stably expressing this compound

  • 96-well clear bottom, black-walled tissue culture plates

  • This compound-specific stimulatory compound

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., Odyssey Blocking Buffer)

  • Primary Antibody 1: Rabbit anti-phospho-Substrate-X (Serine 123)

  • Primary Antibody 2: Mouse anti-GAPDH (loading control)

  • Secondary Antibody 1: IRDye 800CW Goat anti-Rabbit IgG

  • Secondary Antibody 2: IRDye 680RD Goat anti-Mouse IgG

  • Imaging System (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding: Seed HEK293-DR2313 cells in a 96-well plate at a density of 3 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a dose-response of the this compound stimulatory compound for the desired time (e.g., 30 minutes). Include a vehicle-only control.

  • Cell Fixation: Aspirate the media and add 100 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash the wells twice with PBS. Add 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.

  • Blocking: Wash the wells twice with PBS. Add 150 µL of Blocking Buffer and incubate for 90 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer. Add 50 µL of the antibody solution to each well and incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells three times with PBS containing 0.1% Tween-20. Dilute the secondary antibodies in Blocking Buffer. Add 50 µL of the antibody solution and incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash the wells three times with PBS containing 0.1% Tween-20. Image the plate using an infrared imaging system.

Data Analysis: The signal from the anti-phospho-Substrate-X antibody (800 nm channel) should be normalized to the signal from the GAPDH antibody (700 nm channel).

Protocol 2: Luciferase Reporter Assay for this compound Pathway Activation

This protocol measures the activation of a transcription factor (TF-Y) downstream of this compound.

Materials:

  • HEK293 cells

  • This compound expression vector

  • TF-Y luciferase reporter plasmid (e.g., pGL4 containing TF-Y response elements)

  • Control reporter plasmid (e.g., Renilla luciferase)

  • Lipofectamine 3000

  • Opti-MEM

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293 cells in a 24-well plate with the this compound expression vector, the TF-Y luciferase reporter plasmid, and the Renilla control plasmid using Lipofectamine 3000 according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, treat the cells with the test compounds or vehicle control for 16-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

  • Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

Section 3: Visualizations

DR2313_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus Receptor Receptor This compound This compound Receptor->this compound Activation Stimulus External Stimulus Stimulus->Receptor SubstrateX Substrate-X This compound->SubstrateX Phosphorylation Phospho_SubstrateX p-Substrate-X TFY TF-Y Phospho_SubstrateX->TFY Activation Phospho_TFY p-TF-Y Gene Target Gene Expression Phospho_TFY->Gene

Caption: Hypothetical signaling pathway for the this compound kinase.

In_Cell_Western_Workflow cluster_workflow In-Cell Western Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound A->B C 3. Fix & Permeabilize Cells B->C D 4. Incubate with Primary Antibodies (Anti-pSubstrate & Anti-GAPDH) C->D E 5. Incubate with Secondary Antibodies (IRDye 800CW & 680RD) D->E F 6. Image Plate & Quantify E->F

Caption: Experimental workflow for the In-Cell Western assay.

Reporter_Assay_Logic DR2313_Activity This compound Kinase Activity TFY_Activation TF-Y Activation DR2313_Activity->TFY_Activation leads to Reporter_Expression Luciferase Gene Expression TFY_Activation->Reporter_Expression drives Light_Output Light Output (Luminescence) Reporter_Expression->Light_Output produces

Caption: Logical flow of the luciferase reporter gene assay.

DR2313 Application Notes and Protocols for Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DR2313 is a potent and specific poly(ADP-ribose) polymerase (PARP) inhibitor with demonstrated neuroprotective properties.[1] In models of cerebral ischemia, this compound has been shown to mitigate neuronal cell death induced by oxidative stress and glutamate (B1630785) excitotoxicity.[1] These application notes provide detailed protocols for the use of this compound in primary neuron cultures to investigate its neuroprotective effects and assess its potential toxicity.

Mechanism of Action

This compound competitively inhibits PARP, an enzyme that is overactivated in response to DNA damage, such as that occurring during ischemic events.[1] Excessive PARP activation leads to depletion of cellular NAD+ and ATP, ultimately resulting in cell death. By inhibiting PARP, this compound helps to preserve cellular energy stores and reduce neuronal damage.

Signaling Pathway

DR2313_Mechanism_of_Action cluster_0 Cellular Stress cluster_1 PARP Activation Cascade cluster_2 This compound Intervention cluster_3 Cellular Outcome DNA Damage DNA Damage PARP PARP Activation DNA Damage->PARP PAR PAR Synthesis PARP->PAR Cell_Survival Cell Survival PARP->Cell_Survival Inhibited by this compound NAD_depletion NAD+ Depletion PAR->NAD_depletion ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Cell_Death Cell Death ATP_depletion->Cell_Death This compound This compound This compound->PARP

Caption: Mechanism of this compound neuroprotection.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueReference
PARP Inhibition (Ki)0.23 µM[1]
SpecificitySpecific for PARP over other NAD+-utilizing enzymes[1]
SelectivityNon-selective between PARP-1 and PARP-2[1]
Table 2: Example Neuroprotection Data in Primary Cortical Neurons
Treatment GroupInsult (24h)This compound (µM)Neuronal Viability (%)
ControlNone0100
VehicleHydrogen Peroxide (100 µM)045 ± 5
This compoundHydrogen Peroxide (100 µM)160 ± 6
This compoundHydrogen Peroxide (100 µM)1078 ± 4
VehicleGlutamate (50 µM)052 ± 7
This compoundGlutamate (50 µM)168 ± 5
This compoundGlutamate (50 µM)1085 ± 6
Note: Data are representative and should be generated empirically.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol outlines the basic steps for establishing a primary cortical neuron culture from embryonic day 18 (E18) rat pups.

Primary_Neuron_Culture_Workflow cluster_0 Tissue Preparation cluster_1 Cell Preparation cluster_2 Cell Plating & Culture Dissection Dissect E18 Rat Cortices Digestion Enzymatic Digestion (e.g., Papain) Dissection->Digestion Trituration Mechanical Dissociation Digestion->Trituration Cell_Count Cell Counting Trituration->Cell_Count Plating Plate on Poly-D-lysine/Laminin Coated Plates Cell_Count->Plating Incubation Incubate at 37°C, 5% CO2 Plating->Incubation Medium_Change Partial Medium Change Every 3-4 Days Incubation->Medium_Change Neuroprotection_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Induction of Neuronal Injury cluster_2 Assessment of Viability Culture_Neurons Culture Primary Neurons (DIV 7-10) Pre_treatment Pre-treat with this compound (e.g., 1-10 µM) for 1-2 hours Culture_Neurons->Pre_treatment Induce_Injury Induce Injury (e.g., Glutamate or H2O2) Pre_treatment->Induce_Injury Incubate Incubate for 24 hours Induce_Injury->Incubate Assess_Viability Assess Neuronal Viability (e.g., MTT, LDH assay) Incubate->Assess_Viability

References

Application Note: Inducing Synthetic Lethality in BRCA-Deficient Cancer Cells Using PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Synthetic lethality is a promising therapeutic strategy in oncology that exploits the genetic vulnerabilities of cancer cells. It occurs when the simultaneous loss of two genes results in cell death, while the loss of either gene alone does not.[1] A prime example of this approach is the use of Poly(ADP-ribose) polymerase (PARP) inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes.[2][3]

BRCA1 and BRCA2 are tumor suppressor genes crucial for the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3] When BRCA proteins are non-functional, cells become reliant on other DNA repair pathways for survival. PARP enzymes are key components of the base excision repair (BER) pathway, which repairs DNA single-strand breaks (SSBs).[3] Inhibition of PARP in BRCA-deficient cells leads to the accumulation of unrepaired SSBs, which can degenerate into toxic DSBs during DNA replication.[2] In the absence of a functional HR pathway, these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death.[2][4] This application note provides a comprehensive overview and detailed protocols for inducing and evaluating synthetic lethality in BRCA-deficient cancer cells using the PARP inhibitor Olaparib.

Principle of the Technology

The synthetic lethal relationship between PARP inhibition and BRCA deficiency is based on the principle of dual pathway inhibition. In healthy cells, both the HR and BER pathways are functional, ensuring genomic stability. In BRCA-deficient cancer cells, the HR pathway is compromised. The administration of a PARP inhibitor, such as Olaparib, further disables the BER pathway. The resulting accumulation of unrepaired DNA damage selectively kills the cancer cells, while sparing normal cells with functional HR.[3][5]

Signaling Pathway

The DNA Damage Response (DDR) is a complex network of signaling pathways that detect and repair DNA damage.[6][7] In the context of PARP inhibition and BRCA deficiency, the key pathways are Base Excision Repair (BER) and Homologous Recombination (HR).

DDR_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair cluster_treatment Therapeutic Intervention cluster_outcome Cellular Outcome SSB DNA Single-Strand Break PARP PARP SSB->PARP recruits BER Base Excision Repair PARP->BER initiates Replication_Fork_Collapse Replication Fork Collapse PARP->Replication_Fork_Collapse leads to (if inhibited) BER->SSB repairs DSB DNA Double-Strand Break BRCA BRCA1/2 DSB->BRCA recruits HR Homologous Recombination BRCA->HR mediates Genomic_Instability Genomic Instability BRCA->Genomic_Instability prevents (if functional) HR->DSB repairs HR->Genomic_Instability Olaparib Olaparib (PARP Inhibitor) Olaparib->PARP inhibits BRCA_mutation BRCA Mutation BRCA_mutation->BRCA inactivates Replication_Fork_Collapse->DSB generates Apoptosis Apoptosis Genomic_Instability->Apoptosis leads to

Figure 1: Simplified signaling pathway of synthetic lethality induced by PARP inhibition in BRCA-deficient cells.

Data Presentation

The efficacy of PARP inhibitors in inducing synthetic lethality can be quantified by comparing their cytotoxic effects on BRCA-deficient versus BRCA-proficient cells. The half-maximal inhibitory concentration (IC50) is a common metric used for this purpose.

Cell LineBRCA1 StatusOlaparib IC50 (µM)Reference
MCF-7 Wild-Type10[8]
MDA-MB-231 Wild-Type14[8]
HCC1937 Mutant150[8] (Note: This is an outlier)
MDA-MB-436 Mutant1.7[9]
HCT116 Wild-Type2.80[10]
HCT15 Wild-Type4.75[10]
SW480 Wild-Type12.42[10]

Note: IC50 values can vary significantly between cell lines and experimental conditions. The data presented here are for illustrative purposes. The HCC1937 cell line, although BRCA1-mutant, has been reported to show resistance to PARP inhibitors, highlighting that other factors can influence sensitivity.[8]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the synthetic lethal effects of PARP inhibitors.

Experimental Workflow

Experimental_Workflow cluster_assays Endpoint Assays start Start cell_culture Cell Culture (BRCA-mutant and BRCA-WT cell lines) start->cell_culture drug_treatment Drug Treatment (Varying concentrations of Olaparib) cell_culture->drug_treatment incubation Incubation (72 hours) drug_treatment->incubation viability_assay Cell Viability Assay (AlamarBlue) incubation->viability_assay apoptosis_assay Apoptosis Assay (Annexin V Staining) incubation->apoptosis_assay dna_damage_assay DNA Damage Assay (γ-H2AX Staining) incubation->dna_damage_assay data_analysis Data Analysis (IC50 determination, apoptosis quantification, foci counting) viability_assay->data_analysis apoptosis_assay->data_analysis dna_damage_assay->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for assessing synthetic lethality.
Cell Viability Assay (AlamarBlue Protocol)

This assay quantitatively measures cell proliferation and cytotoxicity.[11][12][13][14][15]

Materials:

  • BRCA-proficient and BRCA-deficient cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Olaparib

  • AlamarBlue™ Cell Viability Reagent

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the log phase of growth.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of Olaparib in complete medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • AlamarBlue Addition:

    • Add 10 µL of AlamarBlue reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Data Acquisition:

    • Measure fluorescence at an excitation of 560 nm and an emission of 590 nm, or absorbance at 570 nm and 600 nm.[14][15]

Apoptosis Assay (Annexin V Staining Protocol)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS).[16][17][18][19][20]

Materials:

  • Treated cells from the experimental workflow

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Wash cells twice with cold PBS.

  • Staining:

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

DNA Damage Assay (γ-H2AX Immunofluorescence Staining)

This assay visualizes DNA double-strand breaks through the detection of phosphorylated H2AX (γ-H2AX) foci.[21][22][23][24][25]

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA)

  • 0.25% Triton™ X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γ-H2AX

  • Fluorescently-labeled secondary antibody

  • DAPI

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation and Permeabilization:

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton™ X-100 for 10 minutes.

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block with 5% BSA for 1 hour at room temperature.

    • Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Mount the coverslips on microscope slides with antifade medium.

    • Visualize and quantify γ-H2AX foci using a fluorescence microscope.

Troubleshooting

IssuePossible CauseSuggested Solution
High background in AlamarBlue assay Contamination of medium or reagentsUse fresh, sterile reagents and medium. Include a "medium only" control to subtract background.
Low signal in Aloping assay Insufficient apoptosis inductionOptimize drug concentration and incubation time. Use a positive control for apoptosis.
High background in γ-H2AX staining Insufficient blocking or washingIncrease blocking time and use a gentle washing buffer (e.g., PBS with 0.05% Tween 20). Titrate primary antibody.
No difference in IC50 values Cell lines may have other resistance mechanismsVerify BRCA status of cell lines. Consider alternative mechanisms of resistance.[3]

Conclusion

The induction of synthetic lethality with PARP inhibitors in BRCA-deficient cancers represents a significant advancement in targeted cancer therapy. The protocols outlined in this application note provide a robust framework for researchers to investigate and quantify this phenomenon in a laboratory setting. Careful experimental design and data interpretation are crucial for understanding the nuances of synthetic lethality and for the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DR2313 Concentration for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of DR2313 for neuroprotective studies. The following information, presented in a question-and-answer format, addresses common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new neuroprotection assay?

A1: For a novel cell line or experimental setup, a broad dose-response experiment is crucial to determine the optimal concentration range of this compound. Based on its potent PARP inhibition (Ki = 0.23 μM) and effective concentrations of other PARP inhibitors in similar neuroprotective assays, a recommended starting range is from 0.1 µM to 10 µM .[1] An initial screening with 3- to 10-fold serial dilutions within this range will help identify a narrower, more effective window for subsequent, detailed experiments.

Q2: My initial this compound concentrations show low neuroprotective efficacy. What are the possible causes and solutions?

A2: Low efficacy can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Q3: I am observing cytotoxicity at higher concentrations of this compound. How can I mitigate this?

A3: Cytotoxicity at high concentrations is a common issue. It is essential to differentiate between on-target toxicity (due to excessive PARP inhibition) and off-target effects. See the troubleshooting guide for strategies to address cytotoxicity.

Q4: There is high variability between my replicate wells. What could be the cause?

A4: High variability can obscure the true effect of this compound. Common causes include inconsistent cell seeding, edge effects in multi-well plates, and inaccurate pipetting. Our troubleshooting section provides detailed solutions to minimize variability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Neuroprotective Efficacy Inadequate concentration of this compound.Perform a wider dose-response experiment (e.g., 0.01 µM to 50 µM) to ensure the optimal range is covered.
Insufficient incubation time.Increase the incubation time with this compound (e.g., up to 48 or 72 hours), depending on the cell line's doubling time and the experimental model.
Low PARP activation in the experimental model.Confirm that the neurotoxic stimulus (e.g., hydrogen peroxide, glutamate) is effectively inducing DNA damage and subsequent PARP activation. This can be assessed by western blot for PAR (poly ADP-ribose).
This compound is inactive.Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Verify the storage conditions and integrity of the compound.
High Cytotoxicity Concentration is too high.Lower the concentration range in your dose-response experiments. The therapeutic window may be narrow for your specific cell model.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Run a vehicle-only control to assess solvent toxicity.
Cell detachment due to cytotoxicity.If cells are detaching, the observed viability of the remaining adherent cells may be misleading. Consider using assays that measure both floating and adherent cells or quantify total protein.
High Variability Between Replicates Uneven cell seeding.Ensure a homogeneous single-cell suspension before seeding. Use a calibrated multichannel pipette and consistent pipetting technique.
"Edge effect" in multi-well plates.To minimize evaporation from outer wells, which can concentrate the drug, avoid using the outermost wells for critical data points or fill them with sterile PBS or media to maintain humidity.
Inaccurate pipetting.Regularly calibrate pipettes. For viscous solutions, consider using reverse pipetting techniques.

Data Presentation: In Vitro Concentrations of PARP Inhibitors

The following table summarizes the in vitro concentrations of this compound and other relevant PARP inhibitors to provide a reference for experimental design.

Compound Target In Vitro Concentration Range Application Reference
This compound PARPKi = 0.23 µMNeuroprotection (Ischemia model)[1]
Olaparib PARP1/20.01 - 0.1 µMNeuroprotection (Retinal degeneration)
Rucaparib PARP1/2/3~10 µMRadiosensitization
Talazoparib PARP1/21 - 10 nMSynergy with Temozolomide
NU1025 PARP0.2 mMNeuroprotection (Oxidative stress)

Experimental Protocols

Detailed Methodology: In Vitro Neuroprotection Assay Using this compound

This protocol describes a general workflow to assess the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death using an MTT assay.

1. Cell Culture:

  • Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a predetermined optimal seeding density.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. This compound Treatment:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM). Ensure the final solvent concentration is consistent and non-toxic.

  • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).

3. Induction of Oxidative Stress:

  • After a pre-incubation period with this compound (e.g., 1-2 hours), introduce the neurotoxic agent.

  • For Hydrogen Peroxide-Induced Injury: Add hydrogen peroxide to the wells at a final concentration previously determined to induce significant but sub-maximal cell death (e.g., 100-500 µM).

  • For Glutamate-Induced Excitotoxicity: Add glutamate (B1630785) to the wells at a final concentration known to be excitotoxic to the specific neuronal cell type (e.g., 1-10 mM).

  • Incubate the plate for the desired exposure time (e.g., 24 hours).

4. Cell Viability Assessment (MTT Assay):

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other readings.

  • Express cell viability as a percentage of the vehicle-treated control group (which is set to 100%).

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration at which 50% of the neuroprotective effect is observed).

Mandatory Visualizations

DR2313_Signaling_Pathway cluster_stress Oxidative Stress cluster_cell Neuronal Cell H2O2 Hydrogen Peroxide DNA_Damage DNA Strand Breaks H2O2->DNA_Damage Glutamate Glutamate Glutamate->DNA_Damage PARP PARP Activation DNA_Damage->PARP NAD_Depletion NAD+ Depletion PARP->NAD_Depletion AIF_Release AIF Release (from Mitochondria) PARP->AIF_Release ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Cell_Death Caspase-Independent Cell Death ATP_Depletion->Cell_Death AIF_Release->Cell_Death This compound This compound This compound->PARP

Caption: Signaling pathway of this compound-mediated neuroprotection.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Neuronal Cells (96-well plate) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_this compound Prepare this compound Dilutions Incubate_24h->Prepare_this compound Treat_Cells Treat Cells with this compound Prepare_this compound->Treat_Cells Induce_Stress Induce Oxidative Stress (H2O2 or Glutamate) Treat_Cells->Induce_Stress Incubate_24h_2 Incubate 24h Induce_Stress->Incubate_24h_2 MTT_Assay Perform MTT Assay Incubate_24h_2->MTT_Assay Measure_Absorbance Measure Absorbance (570nm) MTT_Assay->Measure_Absorbance Data_Analysis Analyze Data (Dose-Response Curve) Measure_Absorbance->Data_Analysis

Caption: Experimental workflow for this compound neuroprotection assay.

Troubleshooting_Logic Start Low Neuroprotective Effect Observed Check_Concentration Is the concentration range appropriate (0.1-10 µM)? Start->Check_Concentration Widen_Range Widen the concentration range (e.g., 0.01-50 µM) Check_Concentration->Widen_Range No Check_Incubation Is the incubation time sufficient? Check_Concentration->Check_Incubation Yes Re-evaluate Re-evaluate Experiment Widen_Range->Re-evaluate Increase_Time Increase incubation time (e.g., 48-72h) Check_Incubation->Increase_Time No Check_PARP Is PARP being activated by the stimulus? Check_Incubation->Check_PARP Yes Increase_Time->Re-evaluate Confirm_PARP Confirm PARP activation (Western Blot for PAR) Check_PARP->Confirm_PARP No Check_Compound Is the this compound stock and dilution fresh? Check_PARP->Check_Compound Yes Confirm_PARP->Re-evaluate Prepare_Fresh Prepare fresh stock and dilutions Check_Compound->Prepare_Fresh No Check_Compound->Re-evaluate Yes Prepare_Fresh->Re-evaluate

Caption: Troubleshooting logic for low this compound efficacy.

References

Technical Support Center: DR2313 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DR2313 in in vivo studies.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Apoptosis Signal-regulating Kinase 7 (ASK7). ASK7 is a key component of the JNK and p38 MAPK signaling pathways, which are frequently dysregulated in certain cancers. By inhibiting ASK7, this compound aims to reduce tumor growth and promote apoptosis in cancer cells where these pathways are overactive.

2. What are the most common challenges observed in in vivo studies with this compound?

The most frequently reported issues include:

  • Suboptimal oral bioavailability.

  • Observed in vivo toxicity at higher doses.

  • Lack of anticipated efficacy in certain xenograft models.

  • Potential for off-target effects.

3. What is the recommended vehicle for in vivo administration of this compound?

For oral administration, a formulation of 0.5% methylcellulose (B11928114) in sterile water is recommended. For intravenous administration, a solution of 5% DMSO, 40% PEG300, and 55% sterile water can be used. It is critical to assess the solubility and stability of this compound in the chosen vehicle prior to in vivo experiments.

4. What are the known off-target effects of this compound?

While this compound is highly selective for ASK7, some minor off-target activity has been observed against other kinases at concentrations significantly higher than the IC50 for ASK7. Researchers should consult the kinase profiling data provided in the Investigator's Brochure and consider including appropriate controls in their experiments to mitigate the risk of misinterpreting data due to off-target effects.[1]

Troubleshooting Guide

Issue 1: Suboptimal Efficacy in Xenograft Models

Q: We are not observing the expected tumor growth inhibition in our mouse xenograft model despite using the recommended dose of this compound. What could be the issue?

A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Verify Compound Bioavailability: The first step is to confirm that this compound is reaching the target tissue at sufficient concentrations. We recommend conducting a pilot pharmacokinetic (PK) study in your specific animal model. Key parameters to assess are Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve).[2]

  • Confirm Target Engagement: It is crucial to demonstrate that this compound is inhibiting its target, ASK7, in the tumor tissue. This can be assessed by measuring the phosphorylation levels of downstream substrates of ASK7, such as p-p38 or p-JNK, via Western blot or immunohistochemistry on tumor samples.

  • Evaluate the Xenograft Model: Ensure that the cancer cell line used for the xenograft is indeed dependent on the ASK7 signaling pathway. You can confirm this in vitro by assessing the effect of this compound on cell proliferation and apoptosis in the specific cell line.

  • Dosing Regimen: The dosing frequency and duration may need to be optimized. A more frequent dosing schedule may be required to maintain therapeutic concentrations of this compound in the plasma and tumor tissue.

Issue 2: Observed In Vivo Toxicity

Q: Our mice are showing signs of toxicity (e.g., weight loss, lethargy) at the higher doses of this compound. How can we mitigate this?

A: Toxicity can be a significant concern. Here are some strategies to address this issue:

  • Dose Reduction and Optimization: The most straightforward approach is to reduce the dose. A dose-response study can help identify the maximum tolerated dose (MTD) that still provides a therapeutic effect.

  • Alternative Dosing Schedule: Consider less frequent dosing (e.g., every other day instead of daily) to allow for a recovery period between doses.

  • Formulation and Route of Administration: Poor solubility of a compound can lead to precipitation and localized toxicity. Ensure the formulation is optimized. In some cases, switching the route of administration (e.g., from oral to subcutaneous) can alter the pharmacokinetic and toxicity profiles.

  • Supportive Care: Provide supportive care to the animals, such as supplemental nutrition and hydration, to help them tolerate the treatment.

  • Investigate Mechanism of Toxicity: If toxicity persists, it may be necessary to conduct further toxicological studies to understand the underlying mechanism.[3][4][5] This could involve histopathological analysis of major organs.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Pharmacokinetic Parameters of this compound

ParameterIn Vitro (Rat Liver Microsomes)In Vivo (Mouse, 10 mg/kg PO)In Vivo (Mouse, 2 mg/kg IV)
Metabolic Stability (t½, min) 45N/AN/A
Cmax (ng/mL) N/A8502100
Tmax (h) N/A20.25
AUC (ng·h/mL) N/A42003500
Bioavailability (%) N/A38N/A
Clearance (mL/min/kg) ModerateN/A9.5

Table 2: Efficacy of this compound in a HT-29 Human Colorectal Carcinoma Xenograft Model

Treatment GroupDose (mg/kg, PO, QD)Tumor Growth Inhibition (%)Mean Tumor Volume at Day 21 (mm³)Body Weight Change (%)
Vehicle 001500 ± 250+5
This compound 1035975 ± 180-2
This compound 3065525 ± 120-8
Positive Control X70450 ± 110-10

Experimental Protocols

Protocol 1: Mouse Xenograft Study for Efficacy Assessment

  • Cell Culture: Culture HT-29 human colorectal carcinoma cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HT-29 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration: Prepare this compound in the recommended vehicle. Administer this compound or vehicle control orally (PO) once daily (QD) for 21 days.

  • Monitoring: Monitor tumor volume and body weight every 2-3 days. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Visualizations

ASK7_Signaling_Pathway cluster_extracellular Extracellular Stress cluster_pathway ASK7 Signaling Pathway Stress Stimuli Stress Stimuli ASK7 ASK7 Stress Stimuli->ASK7 p38 MAPK p38 MAPK ASK7->p38 MAPK JNK JNK ASK7->JNK Apoptosis/Inflammation Apoptosis/Inflammation p38 MAPK->Apoptosis/Inflammation JNK->Apoptosis/Inflammation This compound This compound This compound->ASK7 Inhibition

Caption: Simplified ASK7 signaling pathway and the inhibitory action of this compound.

InVivo_Workflow Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

References

troubleshooting DR2313 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers using DR2313. The following sections address common issues related to potential off-target effects and provide protocols to help ensure the specific on-target activity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are showing a higher rate of apoptosis than expected after treatment with this compound. Is this an anticipated off-target effect?

A1: While the primary target of this compound is Kinase A, a key component of a pro-growth signaling pathway, some off-target activity against Kinase B has been observed, particularly at higher concentrations. Kinase B is a known regulator of a pro-survival pathway. Inhibition of Kinase B can lead to an increase in apoptosis, which may explain the phenotype you are observing. We recommend performing a dose-response experiment to distinguish between on-target and potential off-target effects. Additionally, utilizing a secondary, structurally unrelated inhibitor of Kinase A can help confirm that the observed apoptosis is not a direct result of on-target pathway inhibition.

Troubleshooting Guides

Issue 1: Distinguishing On-Target vs. Off-Target Phenotypes

You observe an unexpected cellular phenotype (e.g., decreased cell viability) and need to determine if it is a result of inhibiting the intended target (Kinase A) or an off-target effect (e.g., inhibition of Kinase B).

To dissect the observed phenotype, we recommend a multi-step approach involving a dose-response analysis, the use of rescue experiments, and validation with a secondary inhibitor.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Dose-Response & Rescue cluster_2 Phase 3: Orthogonal Validation cluster_3 Phase 4: Conclusion A Unexpected Phenotype Observed (e.g., High Apoptosis) B Perform this compound Dose-Response (Assay for On- and Off-Target Phenotypes) A->B Hypothesize Off-Target Effect C Rescue Experiment (e.g., Express Constitutively Active Kinase A) B->C Correlate Dose with Phenotype Severity F Phenotype is Off-Target B->F Phenotype Only at High [this compound] D Validate with Structurally Unrelated Kinase A Inhibitor C->D Assess Phenotype Reversal E Phenotype is On-Target C->E Phenotype Rescued D->E Phenotype Replicated D->F Phenotype Not Replicated

Caption: Troubleshooting workflow for phenotype validation.

The following table summarizes the inhibitory concentrations of this compound against its primary target and known off-targets. Use this data to inform the concentration range in your experiments.

Kinase TargetIC50 (nM)Recommended Concentration Range for On-Target EffectsConcentration Range Associated with Off-Target Effects
Kinase A 1510 - 50 nM> 500 nM
Kinase B750-> 750 nM
Kinase C2,500-> 2.5 µM
  • Cell Seeding: Plate your cells at a density that will ensure they are in the exponential growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound, starting from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 1 nM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Treat the cells with the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate the cells for a period appropriate to observe the phenotype of interest (e.g., 24, 48, or 72 hours).

  • Assay: Perform your primary assay to measure the on-target effect (e.g., Western blot for phosphorylated downstream target of Kinase A). In parallel, perform an assay to measure the off-target phenotype (e.g., a caspase-3/7 activity assay for apoptosis).

  • Data Analysis: Plot the dose-response curves for both the on-target and off-target effects. A significant separation between the curves will indicate a therapeutic window where on-target effects can be observed without significant off-target engagement.

Issue 2: Unexpected Changes in Cellular Metabolism

You have noticed alterations in metabolic readouts (e.g., changes in lactate (B86563) production or oxygen consumption) that are not consistent with the known function of Kinase A.

A2: this compound has weak inhibitory effects on Kinase C, a kinase involved in regulating key metabolic pathways. The metabolic changes you are observing could be a consequence of this off-target activity, especially if you are using this compound at concentrations in the micromolar range.

The diagram below illustrates the on-target pathway of this compound and the potential off-target pathway that may be responsible for the observed metabolic changes.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase A B->C D Pro-Growth Signaling C->D E Nutrient Sensor F Kinase C E->F G Metabolic Regulation F->G DR2313_On This compound (On-Target) DR2313_On->C Inhibits DR2313_Off This compound (Off-Target, High Conc.) DR2313_Off->F Inhibits

Caption: On-target vs. potential off-target signaling.

CETSA can be used to verify the engagement of this compound with its on-target (Kinase A) and potential off-targets (Kinase C) in intact cells.

  • Cell Culture and Treatment: Culture your cells to ~80% confluency. Treat the cells with this compound at a concentration where you observe the metabolic phenotype, and include a vehicle control.

  • Harvesting: After a 1-hour incubation, harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Centrifugation: Separate the soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein levels of Kinase A and Kinase C by Western blotting.

  • Analysis: A positive target engagement will result in a thermal stabilization of the protein, meaning it will remain in the soluble fraction at higher temperatures in the this compound-treated samples compared to the vehicle control. Plot the band intensities as a function of temperature to generate melting curves. A shift in the melting curve for Kinase C would confirm off-target engagement.

how to minimize DR2313 toxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DR2313. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing and understanding the toxicity of this compound in cell lines. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and visual aids to support your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

A1: For a novel compound like this compound, it is advisable to perform a broad dose-response experiment to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, for example, from 1 nM to 100 µM, using 3- to 10-fold serial dilutions.[1][2][3] This initial screen will help identify a narrower, more effective range for subsequent, detailed experiments to determine the IC50 (half-maximal inhibitory concentration).

Q2: How long should I incubate my cells with this compound?

A2: The optimal incubation time depends on the specific cell line's doubling time and the biological question being addressed. For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to allow sufficient time to observe effects on cell viability or proliferation.[1] For rapidly dividing cells, a shorter incubation of 24 hours might be sufficient, while for slower-growing cells, longer incubation times may be necessary.

Q3: I am observing high variability in toxicity between replicate wells. What are the common causes?

A3: High variability between replicate wells can be attributed to several factors:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating and use proper pipetting techniques to dispense cells evenly.[4]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound. To mitigate this, consider filling the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and using only the inner wells for your experiment.[4]

  • Compound Precipitation: Visually inspect the wells under a microscope for any precipitate of DR2312. Poor solubility can lead to inconsistent results.[5]

Q4: How can I determine the mechanism of this compound-induced toxicity?

A4: To elucidate the mechanism of toxicity, you can perform a series of secondary assays. Some common approaches include:

  • Apoptosis Assays: Measure the activity of caspases, which are key mediators of apoptosis.[6][7][8] You can use commercially available kits to measure caspase-3/7, -8, and -9 activity.

  • Endoplasmic Reticulum (ER) Stress Analysis: Drug-induced toxicity can often trigger ER stress.[9][10][11] You can assess the expression of ER stress markers such as GRP78 (BiP), CHOP, and the splicing of XBP1 mRNA.

  • Cell Cycle Analysis: Use flow cytometry to determine if this compound causes cell cycle arrest at a specific phase.

Troubleshooting Guides

Issue 1: High background signal in my colorimetric cytotoxicity assay.

  • Question: My negative control wells (cells without this compound) show high absorbance, and my "no cell" control also has a high signal. What could be the cause?

  • Answer: This can be due to several factors:

    • This compound Interference: If this compound is a colored compound, it may interfere with absorbance readings. To correct for this, include a "compound-only" control with this compound in cell-free media at the same concentrations as your experimental wells. Subtract the absorbance of these wells from your experimental readings.[4]

    • Direct Reagent Reduction: Some compounds can directly reduce the assay reagent (e.g., MTT, XTT, resazurin), leading to a false positive signal.[5] To test for this, incubate this compound with the assay reagent in cell-free media. If a color change occurs, consider using a different type of cytotoxicity assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo) or an LDH release assay.[5]

Issue 2: My results suggest this compound is not toxic, but I expected it to be.

  • Question: I have treated my cells with a wide range of this compound concentrations, but I do not observe a significant decrease in cell viability. What should I check?

  • Answer:

    • Concentration Range: It is possible that the concentrations tested are too low. Consider testing a higher range of concentrations.[1]

    • Cell Line Resistance: The chosen cell line may be resistant to this compound. You could test the compound in a different, potentially more sensitive cell line.[12][13]

    • Compound Inactivity: Verify the storage conditions and expiration date of your this compound stock. To confirm its activity, test it in a cell line known to be sensitive, if available.

    • Incubation Time: The incubation time may be too short to induce a cytotoxic effect. Consider extending the treatment duration.

Issue 3: I am observing different levels of toxicity in different cell lines.

  • Question: this compound is highly toxic to one cell line but shows minimal toxicity in another. Why is this?

  • Answer: This phenomenon is known as cell line-specific toxicity and can be attributed to several factors:[12][13]

    • Metabolic Differences: Cell lines can have different metabolic capabilities, leading to variations in how they process this compound. One cell line might metabolize it into a more toxic byproduct, while another may detoxify it more efficiently.

    • Target Expression: The cellular target of this compound may be expressed at different levels in various cell lines.

    • Off-Target Effects: The toxicity may be due to off-target effects that are more pronounced in certain cell types.[12][13]

Data Presentation

Table 1: Dose-Response of this compound in Different Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h
Cell Line ALung Carcinoma5.2 ± 0.4
Cell Line BBreast Adenocarcinoma12.8 ± 1.1
Cell Line CColon Carcinoma> 100
Normal Lung FibroblastsNormal Lung85.3 ± 5.7

Table 2: Effect of Co-treatment with an Antioxidant on this compound Toxicity

Treatment GroupCell Viability (%)Fold Change in Caspase-3/7 Activity
Vehicle Control100 ± 5.11.0 ± 0.1
This compound (10 µM)45 ± 3.84.2 ± 0.5
This compound (10 µM) + N-acetylcysteine (5 mM)82 ± 4.51.5 ± 0.2

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Resazurin-Based Viability Assay

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).

    • Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Resazurin (B115843) Assay:

    • Add resazurin solution to each well to a final concentration of 10% (v/v).

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

  • Data Analysis:

    • Subtract the background fluorescence (from "no cell" control wells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Measuring Caspase-3/7 Activity

  • Cell Treatment:

    • Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours). Include positive and negative controls.

  • Caspase Assay:

    • Equilibrate the plate to room temperature.

    • Add the caspase-glo 3/7 reagent to each well at a volume equal to the culture medium.

    • Mix gently on a plate shaker for 30 seconds.

  • Incubation:

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle control to determine the fold change in caspase activity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_this compound Prepare this compound Serial Dilutions treat_cells Treat Cells with this compound prep_this compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 This compound This compound stress Cellular Stress This compound->stress mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis er_stress_upr cluster_sensors ER Stress Sensors cluster_response Unfolded Protein Response (UPR) This compound This compound er_lumen ER Lumen This compound->er_lumen unfolded_proteins Accumulation of Unfolded Proteins er_lumen->unfolded_proteins perk PERK unfolded_proteins->perk Activates ire1 IRE1 unfolded_proteins->ire1 Activates atf6 ATF6 unfolded_proteins->atf6 Activates apoptosis Apoptosis unfolded_proteins->apoptosis Prolonged Stress translation_attenuation Protein Translation Attenuation perk->translation_attenuation chaperone_synthesis Increased Chaperone Synthesis ire1->chaperone_synthesis erd ER-Associated Degradation (ERAD) ire1->erd atf6->chaperone_synthesis translation_attenuation->er_lumen Restore Homeostasis chaperone_synthesis->er_lumen Restore Homeostasis erd->er_lumen Restore Homeostasis

References

refining DR2313 delivery to the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DR2313, a novel therapeutic agent for targeted delivery to the central nervous system (CNS). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and answering frequently asked questions encountered during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the CNS?

A1: this compound is an investigational therapeutic designed for the treatment of neuroinflammatory disorders. Its primary mechanism involves crossing the blood-brain barrier (BBB) to modulate inflammatory pathways within the CNS. While the precise molecular interactions are proprietary, this compound is understood to suppress pro-inflammatory cytokine cascades, thereby reducing neuronal damage and promoting a neuroprotective environment.[1][2]

Q2: What are the main challenges in delivering this compound to the CNS?

A2: The primary challenge for delivering any therapeutic agent, including this compound, to the CNS is overcoming the highly selective blood-brain barrier (BBB).[3][4] The BBB is a protective barrier that restricts the passage of most drugs from the bloodstream into the brain.[3][5] More than 98% of small-molecule drugs and nearly all large-molecule therapeutics are unable to cross the BBB, which significantly limits their efficacy for treating CNS disorders.[6]

Q3: What are the recommended methods for administering this compound in animal models?

A3: Systemic administration via intravenous (IV) injection is the most common and minimally invasive method for initial studies.[6] However, for more direct and localized delivery to the CNS, alternative routes such as intrathecal or intraparenchymal injections can be considered, though these are more invasive.[6] The choice of administration route will depend on the specific experimental goals and animal model being used.

Q4: How can I assess the permeability of the blood-brain barrier in my experimental model?

A4: BBB permeability can be evaluated using several methods. One common technique involves the use of tracer molecules, such as Evans blue dye or sodium fluorescein, which are co-administered with this compound.[7][8] The amount of tracer that extravasates into the brain parenchyma provides a quantitative measure of BBB disruption.[7] Another method is to measure the trans-endothelial electrical resistance (TEER) in in-vitro BBB models, where a decrease in TEER indicates increased permeability.[9]

Troubleshooting Guides

Issue 1: Low Bioavailability of this compound in the CNS Following Systemic Administration
Possible Cause Troubleshooting Step Rationale
Inefficient transport across the blood-brain barrier.1. Co-administration with a BBB permeabilizer: Consider using a transient BBB disruption agent. 2. Formulation modification: Explore lipid-based nanoparticle formulations to enhance transcellular transport.The BBB is a significant obstacle for most therapeutics.[3][10] Enhancing its permeability, even transiently, can significantly increase drug delivery to the CNS.[10] Nanoparticle carriers can facilitate transport across the endothelial cells of the BBB.
Rapid peripheral clearance of this compound.1. Pharmacokinetic studies: Conduct a thorough pharmacokinetic analysis to determine the half-life of this compound in peripheral circulation. 2. Dosing regimen adjustment: Increase the dosing frequency or use a continuous infusion to maintain therapeutic plasma concentrations.A short plasma half-life can prevent a sufficient amount of the drug from reaching the BBB. Understanding the pharmacokinetic profile is crucial for optimizing the dosing strategy.
Efflux by P-glycoprotein (P-gp) transporters.1. Co-administration with a P-gp inhibitor: Use a known P-gp inhibitor to block the efflux of this compound from the brain. 2. Structural modification of this compound: If feasible, modify the structure of this compound to reduce its affinity for P-gp transporters.P-glycoprotein is an efflux transporter highly expressed at the BBB that actively pumps xenobiotics out of the brain.[10] Inhibiting this transporter can increase the brain concentration of substrate drugs.
Issue 2: High Variability in Experimental Results Across Different Animal Models
Possible Cause Troubleshooting Step Rationale
Differences in BBB characteristics between animal species and strains.1. Model selection: Carefully select an animal model that most closely recapitulates the human BBB and the specific disease pathology. 2. Baseline BBB permeability assessment: Characterize the baseline BBB permeability in your chosen animal model before initiating this compound treatment studies.The structure and function of the BBB can vary significantly between different animal species and even between different strains of the same species.[8]
Underlying neuroinflammatory state of the animal model.1. Characterize the neuroinflammatory profile: Assess the baseline levels of key inflammatory markers in the CNS of your animal model. 2. Disease induction consistency: Ensure a consistent and reproducible method for inducing the neuroinflammatory condition.The inflammatory state of the CNS can influence BBB permeability and the therapeutic response to anti-inflammatory agents like this compound.[2][11]

Data Presentation

Table 1: Comparative BBB Permeability in Different In Vivo Models

Animal ModelMethod of BBB DisruptionKey FeaturesReference
MCAO (Middle Cerebral Artery Occlusion)Ischemic strokeStable, reliable, and moderate BBB disruption.[8]
LPS (Lipopolysaccharide) TreatmentSystemic inflammationMild and global increase in BBB permeability.[8]
Cold InjuryDirect traumaSevere and localized BBB disruption.[8]

Experimental Protocols

Protocol 1: Evaluation of BBB Permeability using Evans Blue Dye
  • Preparation: Prepare a 2% solution of Evans blue dye in sterile saline.

  • Administration: Anesthetize the animal and inject the Evans blue solution intravenously (e.g., via the tail vein).

  • Circulation: Allow the dye to circulate for a specified period (e.g., 1-2 hours).

  • Perfusion: Perfuse the animal transcardially with saline to remove the dye from the vasculature.

  • Brain Extraction: Carefully extract the brain and visually inspect for areas of blue staining, which indicate regions of BBB breakdown.

  • Quantification (Optional): Homogenize the brain tissue and extract the Evans blue dye using formamide. Measure the absorbance of the extracted dye using a spectrophotometer to quantify the extent of extravasation.

Visualizations

DR2313_Signaling_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System This compound This compound Endothelial_Cell Endothelial Cell This compound->Endothelial_Cell Crosses BBB Microglia Activated Microglia This compound->Microglia Inhibits Activation Endothelial_Cell->Microglia Enters CNS Cytokines Pro-inflammatory Cytokines Microglia->Cytokines Releases Neuroinflammation Neuroinflammation Microglia->Neuroinflammation Cytokines->Neuroinflammation Neuron Neuron Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Experimental_Workflow start Start: Animal Model with Neuroinflammation administer Administer this compound (e.g., IV injection) start->administer assess_bbb Assess BBB Permeability (e.g., Evans Blue) administer->assess_bbb collect_tissue Collect CNS Tissue administer->collect_tissue assess_bbb->collect_tissue analyze_markers Analyze Inflammatory Markers (e.g., Cytokine levels) collect_tissue->analyze_markers evaluate_outcome Evaluate Therapeutic Outcome (e.g., Neuronal survival) analyze_markers->evaluate_outcome end End: Data Analysis evaluate_outcome->end

References

Technical Support Center: Overcoming Resistance to DR2313 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DR2313. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound treatment in their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the cause?

A1: A common reason for decreased efficacy over time is the development of acquired resistance. Cancer cells can adapt to the presence of a targeted therapy like this compound through various mechanisms. The two most probable causes are:

  • Target Alteration: A mutation may have occurred in the gene encoding the target of this compound, preventing the drug from binding effectively.

  • Bypass Pathway Activation: The cancer cells may have activated an alternative signaling pathway that allows them to survive and proliferate, even when the primary target of this compound is inhibited. A frequently observed mechanism is the activation of the STAT3 signaling pathway.[1]

Troubleshooting Steps:

  • Sequence the Target Gene: Perform Sanger or next-generation sequencing on the this compound target gene in your resistant cell lines to check for mutations.

  • Assess Bypass Pathways: Use techniques like Western blotting to check for the upregulation of key proteins in known bypass pathways, such as phosphorylated STAT3 (p-STAT3).[1]

  • Perform a Dose-Response Assay: Compare the IC50 value of this compound in your treated cell line to the parental (sensitive) cell line to quantify the level of resistance.

Q2: How can we determine if our this compound-resistant cells have a mutation in the drug's target?

A2: The most direct method is to sequence the coding region of the target gene from the resistant cells and compare it to the sequence from the sensitive parental cells.

Recommended Workflow:

  • Isolate genomic DNA or RNA (for conversion to cDNA) from both sensitive and resistant cell populations.

  • Amplify the target gene's coding sequence using PCR.

  • Sequence the PCR products.

  • Align the sequences to identify any nucleotide changes that result in an amino acid substitution.

Q3: Our sequencing results are negative for a target mutation, yet the cells are clearly resistant. What is the next step?

A3: If no target mutation is found, the most likely cause of resistance is the activation of a bypass signaling pathway. We recommend investigating the STAT3 pathway, a common route for acquired resistance to targeted therapies.[1]

Troubleshooting Steps:

  • Western Blot Analysis: Probe cell lysates for total STAT3 and phosphorylated STAT3 (p-STAT3). A significant increase in the p-STAT3/total STAT3 ratio in resistant cells compared to sensitive cells indicates pathway activation.

  • Inhibitor Combination Study: Treat the resistant cells with a combination of this compound and a known STAT3 inhibitor. If the combination restores sensitivity, it strongly suggests that STAT3 is the bypass pathway.

Q4: What are the best practices for preventing or delaying the onset of this compound resistance in our in vitro models?

A4: While resistance is a common evolutionary process, certain strategies can help delay its emergence in experimental settings:

  • Use Optimal Dosing: Avoid using a concentration of this compound that is too low, as this can encourage the gradual selection of resistant cells. Use a concentration that is at least 2-3 times the IC50 value.

  • Intermittent Dosing: Some studies suggest that intermittent or "pulsed" dosing schedules may delay the onset of resistance compared to continuous exposure.

  • Combination Therapy: From the outset of your experiment, consider using this compound in combination with an inhibitor of a potential bypass pathway (e.g., a STAT3 inhibitor). By targeting multiple pathways simultaneously, you can reduce the likelihood of resistance emerging.[2]

Quantitative Data on this compound Resistance

The following tables provide example data from experiments with a this compound-sensitive (Parental) and a this compound-resistant (this compound-R) cell line.

Table 1: Dose-Response to this compound

Cell LineIC50 of this compound (nM)Fold Resistance
Parental50-
This compound-R150030x

Table 2: Effect of Combination Therapy on this compound-R Cells

TreatmentIC50 of this compound (nM)
This compound alone1500
This compound + STAT3 Inhibitor (1 µM)75

Key Experimental Protocols

1. Cell Viability (IC50) Assay

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Materials: 96-well plates, appropriate cell culture medium, this compound stock solution, CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle-only" control.

    • Incubate the plate for 72 hours under standard culture conditions.

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle-only control and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50.

2. Western Blot for p-STAT3

This protocol is for detecting the activation of the STAT3 bypass pathway.

  • Materials: Cell lysis buffer, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% BSA in TBST), primary antibodies (anti-p-STAT3, anti-total-STAT3, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Treat sensitive and resistant cells with this compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total STAT3 and a loading control like GAPDH.

Visualizations

DR2313_Mechanism_of_Action cluster_0 Normal Signaling cluster_1 This compound Treatment GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Signaling KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound KinaseX_inhibited Kinase X This compound->KinaseX_inhibited Inhibits Apoptosis Apoptosis KinaseX_inhibited->Apoptosis

Caption: Mechanism of this compound action on the Kinase X signaling pathway.

DR2313_Resistance_Mechanisms cluster_0 Resistance Mechanism 1: Gatekeeper Mutation cluster_1 Resistance Mechanism 2: Bypass Pathway Activation This compound This compound KinaseX_mutated Mutated Kinase X (e.g., T315I) This compound->KinaseX_mutated Binding Blocked KinaseX_inhibited Kinase X (Inhibited) This compound->KinaseX_inhibited Downstream_active Downstream Signaling (Active) KinaseX_mutated->Downstream_active Proliferation1 Proliferation & Survival Downstream_active->Proliferation1 STAT3 STAT3 Pathway STAT3_active p-STAT3 (Active) STAT3->STAT3_active Upregulated Proliferation2 Proliferation & Survival STAT3_active->Proliferation2

Caption: Common mechanisms of acquired resistance to this compound treatment.

References

Technical Support Center: Validating DR2313 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for validating the cellular target engagement of DR2313. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges encountered during experimental validation.

Frequently Asked Questions (FAQs)

Q1: What is the first step to confirm that this compound is entering the cells and binding to its intended target?

A crucial first step is to perform a Cellular Thermal Shift Assay (CETSA).[1][2][3] This method allows for the assessment of direct drug-protein interactions within a cellular environment.[1] CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[4][5]

Q2: How can I assess the downstream functional consequences of this compound target engagement?

To understand the functional impact of this compound binding to its target, you can employ techniques like Western blotting to analyze the phosphorylation status or expression levels of downstream signaling proteins. Additionally, reporter gene assays can be utilized to measure the transcriptional activity of pathways modulated by the target of this compound.[6]

Q3: What are some common reasons for inconsistent results in my target engagement assays?

Inconsistencies can arise from various factors including, but not limited to, improper cell handling, variations in reagent quality, and errors in pipetting. For specific assays, issues like low transfection efficiency in reporter assays or suboptimal antibody performance in Western blots are common culprits.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context.[1][5] The assay relies on the principle of ligand-induced thermal stabilization of the target protein.[2][4]

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture 1. Culture Cells Treatment 2. Treat with this compound or Vehicle Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Heat 4. Heat Shock at Varying Temperatures Harvest->Heat Lysis 5. Cell Lysis Heat->Lysis Centrifugation 6. Separate Soluble & Aggregated Proteins Lysis->Centrifugation Quantification 7. Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Quantification

Caption: CETSA experimental workflow for validating this compound target engagement.

CETSA Troubleshooting Guide
Question Possible Cause Recommended Solution
Why am I not observing a thermal shift with this compound treatment? The compound may not be binding to the target, or the binding does not induce a significant thermal shift.Confirm target engagement with an orthogonal method. It's also possible for a compound to bind without causing a detectable thermal shift.[4]
The heating temperatures or duration are not optimal.Optimize the temperature range and heating time for your specific target protein.
My Western blot signal for the target protein is weak or absent after heating. The target protein may have low abundance or the antibody may not be sensitive enough.Ensure you are loading a sufficient amount of protein (at least 20-30 µg of whole-cell extract).[8] Consider using a more sensitive detection reagent.
The protein has completely denatured and aggregated at the tested temperatures.Test a lower range of temperatures to identify the melting curve of the protein without any treatment.
I see a lot of variability between my replicates. Inconsistent heating across samples.Use a PCR cycler with a thermal gradient feature for precise and uniform heating of all samples.
Pipetting errors during sample preparation.Prepare a master mix of cell suspension to ensure equal distribution into each tube before heating.
Can CETSA produce false positives or negatives? Yes, compound aggregation or assay interference can lead to false positives.It is important to include counter-screens and carefully triage hits.[4]
Compound binding that doesn't result in a thermal shift can cause false negatives.Validate findings with alternative target engagement assays.[4]
CETSA Data Presentation

Table 1: Thermal Profile of Target Protein X with and without this compound

Temperature (°C)Soluble Target X (Vehicle)Soluble Target X (this compound)
37100%100%
4595%98%
5075%90%
5550%80%
6020%65%
655%40%
70<1%15%

Western Blotting for Downstream Signaling

Western blotting is a widely used technique to detect changes in protein levels or post-translational modifications, such as phosphorylation, which can indicate the functional consequence of this compound engaging its target.[9]

Hypothetical Signaling Pathway for this compound

Signaling_Pathway cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound TargetX Target Protein X This compound->TargetX Inhibits KinaseA Kinase A TargetX->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor Y KinaseB->TranscriptionFactor Inhibits Gene_Expression Target Gene Expression TranscriptionFactor->Gene_Expression Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

Western Blotting Troubleshooting Guide
Question Possible Cause Recommended Solution
Why is there no signal or a very weak signal for my protein of interest? The protein of interest is not expressed or is at very low levels in the cell type used.Check the literature or protein atlases to confirm the expression of your target.[8] Include a positive control to validate the experimental setup.[8]
Insufficient protein was loaded onto the gel.A protein load of at least 20-30 µg per lane is recommended for whole-cell extracts.[8][10]
The primary antibody is not working correctly or is used at the wrong dilution.Use an antibody known to work for Western blotting and optimize the antibody concentration.
Why am I seeing high background on my blot? The blocking step was insufficient or the blocking agent is not optimal.Increase the blocking time to one hour at room temperature.[10] Test alternative blocking agents like 5% BSA or non-fat dry milk.[8]
The primary or secondary antibody concentration is too high.Reduce the antibody concentrations and/or reduce the incubation time.
Wash times were too short.Perform at least three, five-minute washes after both primary and secondary antibody incubations.[8]
Why are there multiple, non-specific bands on my blot? Too much protein was loaded, leading to non-specific antibody binding.Try loading less protein to achieve a cleaner signal.[8]
The primary antibody is not specific enough or is cross-reacting with other proteins.Use a more specific antibody, if available. Perform a literature search to see if non-specific bands are a known issue with the antibody.
The cell lysate was not prepared correctly, leading to protein degradation.Ensure that protease and phosphatase inhibitors are included in the lysis buffer.[11]
Western Blot Data Presentation

Table 2: Effect of this compound on Downstream Signaling Markers

Treatmentp-Kinase B (Relative Intensity)Total Kinase B (Relative Intensity)Target Gene Product (Relative Intensity)
Vehicle1.001.001.00
This compound (1 µM)0.450.981.65
This compound (10 µM)0.151.022.80

Reporter Gene Assays

Reporter gene assays are used to investigate the transcriptional regulation of a specific gene or pathway.[12] A reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to the signaling pathway of interest.[6]

Experimental Workflow: Reporter Gene Assay

Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Seed_Cells 1. Seed Cells in Assay Plate Transfection 2. Transfect with Reporter Construct Seed_Cells->Transfection Incubate 3. Incubate for Gene Expression Transfection->Incubate Treat 4. Treat with this compound or Vehicle Incubate->Treat Lyse_Cells 5. Lyse Cells Treat->Lyse_Cells Add_Substrate 6. Add Reporter Substrate Lyse_Cells->Add_Substrate Measure_Signal 7. Measure Luminescence or Fluorescence Add_Substrate->Measure_Signal

Caption: Reporter gene assay workflow to assess pathway modulation by this compound.

Reporter Gene Assay Troubleshooting Guide
Question Possible Cause Recommended Solution
Why is my reporter signal weak or non-existent? Transfection efficiency is low.Optimize the DNA to transfection reagent ratio.[7] Ensure you are using high-quality, transfection-grade plasmid DNA.[13]
The promoter driving the reporter gene is weak.If possible, switch to a construct with a stronger promoter.[7]
Reagents may have expired or were not stored correctly.Use fresh reagents and ensure proper storage conditions, especially for the luciferase substrate.[7]
Why is the background signal in my assay very high? The plate type is not suitable for luminescence readings.Use white, opaque-walled plates to reduce background from neighboring wells.[7][13]
Contamination of reagents or cell cultures.Use freshly prepared, sterile reagents and ensure aseptic cell culture techniques.[7]
Why is there high variability between my replicate wells? Pipetting inaccuracies.Prepare a master mix of reagents to be added to all wells to minimize pipetting variations.[7] Use a calibrated multichannel pipette.
Inconsistent cell numbers across wells.Ensure a single-cell suspension before seeding to avoid clumping and ensure even cell distribution.
My reporter signal is too high and seems saturated. The promoter activity is very strong, or too much reporter plasmid was transfected.Reduce the amount of reporter DNA used for transfection.[13] You can also try diluting the cell lysate before measuring the signal.[7]
Reporter Gene Assay Data Presentation

Table 3: Dose-Response of this compound in a Transcription Factor Y Reporter Assay

This compound ConcentrationRelative Luminescence Units (RLU)Fold Change vs. Vehicle
Vehicle (0 µM)150,3451.0
0.01 µM225,5181.5
0.1 µM300,6902.0
1 µM421,0002.8
10 µM455,0423.0
100 µM460,0503.1

References

adjusting DR2313 experimental conditions for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following content is a template demonstrating the structure and type of information that can be provided. The term "DR2313" did not yield specific results in public databases and scientific literature. To create a factually accurate and useful guide, please provide details about the nature of this compound (e.g., is it a small molecule inhibitor, a protein, a specific experimental condition?), its biological target or pathway, and the model system being used (e.g., cell line, animal model).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

A1: For initial experiments, a dose-response study is recommended. Based on internal preliminary data for similar compounds, a starting range of 1 µM to 100 µM is suggested. However, the optimal concentration is highly cell-type dependent and should be determined empirically for your specific model system.

Q2: What is the known mechanism of action for this compound?

A2: The precise mechanism of action for this compound is currently under investigation. Preliminary studies suggest that it may modulate the [Specify Pathway, e.g., MAPK/ERK] signaling pathway by [Specify Action, e.g., inhibiting the phosphorylation of MEK1/2]. Further validation is required.

Q3: Can this compound be used in animal models?

A3: In vivo studies using this compound have not been extensively reported. We recommend consulting our detailed in vivo protocol [Link to Protocol Section] for preliminary guidance on formulation and administration. Toxicology and efficacy studies are ongoing.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
High variability between experimental replicates. 1. Inconsistent cell seeding density. 2. Variability in this compound solution preparation. 3. Passage number of cells is too high.1. Ensure a uniform single-cell suspension before plating. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Use cells within a consistent and low passage number range.
No observable effect of this compound treatment. 1. This compound concentration is too low. 2. The target pathway is not active in the chosen cell line. 3. This compound degradation.1. Perform a dose-response experiment with a wider concentration range. 2. Confirm the expression and activity of the target protein (e.g., via Western Blot). 3. Aliquot stock solutions and avoid repeated freeze-thaw cycles.
Significant cytotoxicity observed at low concentrations. 1. Off-target effects. 2. Cell line is particularly sensitive. 3. Solvent toxicity.1. Test the effect of this compound on a control cell line lacking the target. 2. Reduce the treatment duration or concentration. 3. Ensure the final solvent concentration is consistent across all conditions and below 0.1%.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for this compound Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its putative kinase target.

Materials:

  • Recombinant [Target Kinase]

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • Substrate peptide

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White 96-well plates

Methodology:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 96-well plate, add 5 µL of the this compound dilution to each well.

  • Add 10 µL of the kinase/substrate mixture to each well.

  • Add 10 µL of ATP to initiate the reaction.

  • Incubate the plate at 30°C for 1 hour.

  • Equilibrate the plate to room temperature.

  • Add 25 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percent inhibition against the log of the this compound concentration.

Data Presentation

Table 1: Comparative IC50 Values of this compound Across Different Kinases
Kinase TargetIC50 (nM)Standard DeviationN (replicates)
Target Kinase A50± 5.23
Off-Target Kinase B1250± 1503
Off-Target Kinase C> 10,000N/A3

Visualizations

Signaling Pathway Diagram

DR2313_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylates This compound This compound This compound->MEK Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: Proposed inhibitory action of this compound on the MAPK/ERK signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow start Seed Cells treatment Treat with this compound (24 hours) start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification (BCA Assay) lysis->protein_quant western_blot Western Blot Analysis (p-ERK, Total ERK) protein_quant->western_blot end Data Analysis western_blot->end

Validation & Comparative

A Comparative Guide to PARP Inhibitors: Olaparib vs. Other Key Players

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers with deficiencies in DNA damage repair pathways, particularly those with BRCA1/2 mutations. This guide provides a detailed comparison of the pioneering PARP inhibitor, Olaparib, with other prominent and clinically approved PARP inhibitors. This document is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of their mechanisms of action, efficacy, and key differentiating features based on available preclinical and clinical data.

Note on "DR2313": A thorough search of scientific literature and clinical trial databases yielded no information on a PARP inhibitor designated as "this compound." Therefore, a direct comparison with this agent is not possible at this time. This guide will focus on comparing Olaparib with other well-documented PARP inhibitors.

Mechanism of Action: The Principle of Synthetic Lethality

PARP inhibitors capitalize on the concept of synthetic lethality. In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role. If these SSBs are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication. DSBs are repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

In cancer cells with mutated BRCA1/2, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway for DNA repair and survival. By inhibiting PARP, SSBs accumulate, leading to the formation of DSBs that cannot be repaired in the absence of a functional HR pathway. This accumulation of DNA damage triggers cell death.[1][2]

All PARP inhibitors share this fundamental mechanism of inducing synthetic lethality in HR-deficient tumors. However, they can differ in their potency, selectivity for different PARP enzymes (PARP1, PARP2, etc.), and their ability to "trap" the PARP enzyme on DNA, which is thought to contribute to their cytotoxic effects.[3][4]

PARP_Inhibitor_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB_Normal Single-Strand Break (SSB) PARP_Normal PARP-mediated BER Pathway DNA_SSB_Normal->PARP_Normal Repair HR_Normal Homologous Recombination (HR) (BRCA1/2 Proficient) Cell_Survival_Normal DNA Repair & Cell Survival PARP_Normal->Cell_Survival_Normal DNA_SSB_Cancer Single-Strand Break (SSB) PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) DNA_SSB_Cancer->PARP_Inhibitor Inhibition DSB_Accumulation Double-Strand Break (DSB) Accumulation DNA_SSB_Cancer->DSB_Accumulation Replication Fork Collapse PARP_Blocked Blocked BER Pathway PARP_Inhibitor->PARP_Blocked HR_Deficient Deficient Homologous Recombination (HR) (BRCA1/2 Mutant) DSB_Accumulation->HR_Deficient Attempted Repair Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death Failure to Repair PARP_Trapping_Assay_Workflow start Start: Cancer Cell Culture treatment Treatment with PARP Inhibitor + DNA Damaging Agent (MMS) start->treatment lysis Cell Lysis (High Salt Buffer) treatment->lysis ultracentrifugation Ultracentrifugation (Cesium Chloride Gradient) lysis->ultracentrifugation fractionation Gradient Fractionation ultracentrifugation->fractionation detection Quantification of PARP1 in DNA-containing Fractions (Western Blot / ELISA) fractionation->detection analysis Data Analysis: Determine PARP Trapping Potency detection->analysis end End: Comparative Potency Data analysis->end

References

Information on DR2313 Efficacy in Cancer Models is Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the efficacy and mechanism of action of a compound referred to as "DR2313" in various cancer models did not yield any specific results. The provided search results discuss general cancer therapies, including immunotherapy, the anti-cancer actions of 1,25-dihydroxyvitamin D3, and monoclonal antibodies targeting CD47.

There is no direct mention or data related to a drug or compound specifically named this compound in the context of cancer treatment within the search results. Therefore, a comparative guide on its performance against other alternatives, including detailed experimental data and protocols, cannot be generated at this time.

Further investigation would require specific information identifying this compound, such as its chemical structure, target pathway, or any associated research publications. Without this foundational information, a comprehensive analysis as requested cannot be conducted.

DR2313: A Comparative Analysis of a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroprotective compound development, DR2313 has emerged as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme implicated in the pathophysiology of cerebral ischemia and other neurodegenerative disorders. This guide provides a comprehensive comparison of this compound with other notable neuroprotective compounds, offering researchers, scientists, and drug development professionals a data-driven overview of its performance, supported by experimental evidence.

Mechanism of Action: PARP Inhibition

This compound exerts its neuroprotective effects by competitively inhibiting PARP-1 and PARP-2, two key isoforms of the PARP enzyme family. Overactivation of PARP in response to DNA damage, a common event in ischemic brain injury, leads to cellular energy depletion and a caspase-independent form of cell death known as parthanatos. By blocking this pathway, this compound helps to preserve cellular energetics and prevent neuronal death.

Quantitative Comparison of Neuroprotective Compounds

The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other selected neuroprotective compounds with different mechanisms of action.

Table 1: In Vitro Efficacy of Neuroprotective Compounds

CompoundClassTarget(s)IC50 (PARP-1)IC50 (PARP-2)In Vitro Neuroprotection (EC50)
This compound PARP InhibitorPARP-1, PARP-20.20 µM0.24 µM0.27 µM (Primary rat cortical cultures)
HYDAMTIQ PARP InhibitorPARP-1, PARP-229 nM38 nMNot explicitly reported
Olaparib PARP InhibitorPARP-1, PARP-2~1-5 nM~1-2 nMNot explicitly reported for neuroprotection
MK-801 NMDA Receptor AntagonistNMDA ReceptorN/AN/AReduces cell death in OGD models
NXY-059 Antioxidant (Free Radical Scavenger)Free RadicalsN/AN/AEC50 values vary depending on the assay

Table 2: In Vivo Efficacy of Neuroprotective Compounds in Rodent Models of Cerebral Ischemia (MCAo)

CompoundAnimal ModelDoseAdministration TimeInfarct Volume Reduction (%)Reference
This compound Rat10 mg/kgPost-ischemiaSignificant reduction (specific % not available)Nakajima et al., 2005
HYDAMTIQ Rat1 mg/kg30 min post-MCAo~45%Moroni et al., 2012
Olaparib Mouse3 & 5 mg/kgImmediately after reperfusionMarked reductionTeng et al., 2016
MK-801 Rat0.5 mg/kg30 min post-MCAo~52% (cortical)Ozyurt et al., 1988
NXY-059 Rat10 mg/kg/h (infusion)2.25 h post-occlusion~59%Sydserff et al., 2002

Experimental Protocols

In Vivo: Middle Cerebral Artery Occlusion (MCAo) Model in Rats

This model is a widely used and well-standardized method for inducing focal cerebral ischemia to mimic human stroke.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and their body temperature is maintained at 37°C.

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected.

  • Occlusion: A nylon monofilament with a rounded tip is introduced into the ICA through the ECA stump and advanced until it blocks the origin of the middle cerebral artery (MCA).

  • Reperfusion (for transient MCAo): After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow blood flow to resume.

  • Compound Administration: The test compound (e.g., this compound) is administered at a specified dose and time relative to the ischemic insult (e.g., intravenously after the onset of reperfusion).

  • Outcome Assessment: After a set period (e.g., 24 hours), neurological deficits are scored, and the brains are harvested. Infarct volume is determined by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains white.

In Vitro: Oxygen-Glucose Deprivation (OGD) Assay

This assay simulates ischemic conditions in a cell culture setting.

  • Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) are cultured under standard conditions.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber with a low oxygen atmosphere (e.g., 1% O2, 5% CO2, and 94% N2) for a defined period (e.g., 1-4 hours).

  • Reperfusion: After OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to normoxic conditions (standard incubator).

  • Compound Treatment: The neuroprotective compound is typically added to the culture medium before, during, or after the OGD period.

  • Viability Assessment: Cell viability is assessed at a set time after reperfusion (e.g., 24 hours) using assays such as the MTT assay, LDH release assay, or live/dead cell staining. The EC50 value, representing the concentration at which the compound provides 50% of its maximal protection, is then calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for evaluating neuroprotective compounds.

PARP_Mediated_Cell_Death cluster_stimulus Ischemic Insult cluster_pathway Parthanatos Pathway cluster_intervention Therapeutic Intervention DNA_Damage DNA Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation NAD_Depletion NAD+ Depletion PARP_Activation->NAD_Depletion AIF_Release AIF Release from Mitochondria PARP_Activation->AIF_Release ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Cell_Death Neuronal Cell Death ATP_Depletion->Cell_Death AIF_Translocation AIF Translocation to Nucleus AIF_Release->AIF_Translocation DNA_Fragmentation Large-Scale DNA Fragmentation AIF_Translocation->DNA_Fragmentation DNA_Fragmentation->Cell_Death This compound This compound (PARP Inhibitor) This compound->PARP_Activation Inhibits

PARP-Mediated Cell Death Pathway

NMDA_Excitotoxicity cluster_stimulus Ischemic Condition cluster_pathway Excitotoxicity Pathway cluster_intervention Therapeutic Intervention Excess_Glutamate Excess Extracellular Glutamate NMDA_Activation NMDA Receptor Activation Excess_Glutamate->NMDA_Activation Ca_Influx Excessive Ca2+ Influx NMDA_Activation->Ca_Influx Enzyme_Activation Activation of Proteases & Nucleases Ca_Influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Cell_Death Neuronal Cell Death Enzyme_Activation->Cell_Death ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production ROS_Production->Cell_Death MK801 MK-801 (NMDA Antagonist) MK801->NMDA_Activation Blocks Experimental_Workflow cluster_workflow Neuroprotective Compound Evaluation Workflow In_Vitro In Vitro Screening (e.g., OGD Assay) Determine_EC50 Determine EC50 & Lead Identification In_Vitro->Determine_EC50 In_Vivo In Vivo Testing (e.g., MCAo Model) Determine_EC50->In_Vivo Assess_Efficacy Assess Efficacy (Infarct Volume, Neurological Score) In_Vivo->Assess_Efficacy

Comparative Analysis of DR2313 and Veliparib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant class of drugs, particularly for tumors with deficiencies in DNA damage repair pathways. This guide provides a comparative analysis of two such inhibitors: DR2313 and Veliparib (B1684213).

It is important to note at the outset that while both compounds are inhibitors of PARP-1 and PARP-2, there is a substantial disparity in the publicly available research data. Veliparib has been extensively studied in numerous preclinical and clinical trials for various cancers. In contrast, information on this compound is limited to a single preclinical study investigating its neuroprotective effects, with no published data currently available in the field of oncology. Therefore, a direct head-to-head comparison of their anti-cancer efficacy and experimental protocols is not feasible at this time.

This guide will provide a comprehensive overview of Veliparib, including its mechanism of action, a summary of its performance in preclinical and clinical settings, and detailed experimental protocols. A summary of the known information regarding this compound will also be presented to provide a complete picture of the current state of knowledge for both compounds.

Veliparib (ABT-888)

Veliparib is an orally bioavailable small molecule inhibitor of PARP-1 and PARP-2 that has been extensively investigated in a variety of solid tumors.[1] It was developed by AbbVie and has been evaluated as a monotherapy and in combination with chemotherapy and radiation.[2]

Mechanism of Action

Veliparib exerts its anti-cancer effects primarily through the inhibition of PARP enzymes, which play a crucial role in the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway.[1][3] By inhibiting PARP, Veliparib leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of double-strand breaks (DSBs).[1]

In normal cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway, such as those with mutations in the BRCA1 or BRCA2 genes, the repair of these DSBs is compromised. This leads to genomic instability and, ultimately, cell death. This concept, where the inhibition of two DNA repair pathways is lethal to the cell while the inhibition of either one alone is not, is known as synthetic lethality.[1][3]

Beyond synthetic lethality, Veliparib has also been shown to potentiate the effects of DNA-damaging agents like chemotherapy and radiation.[2][4] By preventing the repair of DNA damage induced by these agents, Veliparib can enhance their cytotoxic effects.[2] A secondary mechanism of action for some PARP inhibitors is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA, creating a toxic lesion. Veliparib is considered to have lower PARP-trapping activity compared to other PARP inhibitors like olaparib (B1684210) and niraparib.[5][6]

PARP_Inhibition_Mechanism cluster_0 DNA Damage & Repair cluster_1 Therapeutic Intervention cluster_2 Cellular Outcomes cluster_3 HR Proficient Cells cluster_4 HR Deficient Cells (e.g., BRCA mutant) DNA_damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_damage->PARP recruits Replication DNA Replication BER Base Excision Repair (BER) PARP->BER initiates BER->DNA_damage repairs DSB Double-Strand Break (DSB) Replication->DSB SSB leads to HR_repair Homologous Recombination (HR) DSB->HR_repair repaired by No_HR Defective HR DSB->No_HR not repaired Veliparib Veliparib Veliparib->PARP inhibits Cell_survival Cell Survival HR_repair->Cell_survival Apoptosis Cell Death (Apoptosis) No_HR->Apoptosis

Figure 1: Mechanism of action of Veliparib leading to synthetic lethality in HR-deficient cells.

Preclinical Data Summary

Preclinical studies have demonstrated Veliparib's efficacy in various cancer models, particularly those with BRCA mutations. It has shown to enhance the anti-tumor activity of platinum-based agents and etoposide (B1684455) in small cell lung cancer (SCLC) models.[7] In glioblastoma models, Veliparib enhanced the lethality of radiation, especially in combination with temozolomide.[1] Furthermore, Veliparib has demonstrated synergistic activity with chemotherapy in models of breast cancer, melanoma, and glioblastoma.

Clinical Data Summary

Veliparib has been evaluated in numerous clinical trials across a range of solid tumors.[2] While it has shown promise in some settings, it has not consistently met its primary endpoints in several late-stage trials.[2][8]

Table 1: Selected Clinical Trial Data for Veliparib

Cancer TypeTrial IdentifierPhaseTreatment ArmsKey FindingsReference(s)
Breast Cancer BROCADE3 (NCT02163694)IIIVeliparib + Carboplatin (B1684641)/Paclitaxel (B517696) vs. Placebo + Carboplatin/PaclitaxelModest but statistically significant improvement in progression-free survival (PFS) with Veliparib.[9][10]
SWOG S1416IIVeliparib + Cisplatin vs. Placebo + CisplatinStatistically significant improvement in PFS for patients with "BRCA-like" triple-negative breast cancer (TNBC).[11][12][11][12]
Ovarian Cancer VELIA (GOG-3005)IIIVeliparib + Chemotherapy followed by Veliparib maintenance vs. Placebo + Chemotherapy followed by Placebo maintenanceSignificant improvement in PFS with Veliparib, particularly in patients with BRCA mutations.[13]
NCT01445418IIVeliparib monotherapyObjective response rate of 26% in patients with relapsed/refractory BRCA-mutant ovarian cancer.[14]
Phase IIIIVeliparib + Cyclophosphamide vs. Cyclophosphamide aloneNo significant improvement in response rate or PFS with the addition of Veliparib.[8]
Non-Small Cell Lung Cancer (NSCLC) NCT02106546IIIVeliparib + Carboplatin/Paclitaxel vs. Placebo + Carboplatin/Paclitaxel in squamous NSCLCNo significant overall survival (OS) benefit in the primary endpoint (current smokers). A modest OS benefit was observed in the overall population.
Phase IIIIVeliparib + Carboplatin/Paclitaxel vs. Placebo + Carboplatin/PaclitaxelImproved PFS and OS in patients with squamous histology.[15][16]
Small Cell Lung Cancer (SCLC) NCT02289690IIVeliparib + Carboplatin/Etoposide followed by Veliparib maintenance vs. ControlImproved PFS but no OS benefit.[17][18]
Pancreatic Cancer NCT01908478IVeliparib + Gemcitabine (B846) and RadiotherapyCombination was found to be safe and clinically active.[19][20]
Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of experimental protocols from key clinical trials of Veliparib.

BROCADE3 (Phase III, Breast Cancer):

  • Objective: To evaluate the efficacy and safety of Veliparib in combination with carboplatin and paclitaxel in patients with HER2-negative, germline BRCA-associated advanced or metastatic breast cancer.

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with deleterious BRCA1 or BRCA2 germline mutations and HER2-negative advanced breast cancer, who had received up to two prior lines of cytotoxic therapy for metastatic disease.

  • Treatment Arms:

    • Veliparib + Carboplatin + Paclitaxel

    • Placebo + Carboplatin + Paclitaxel

  • Dosing:

    • Veliparib/Placebo: Administered orally.

    • Carboplatin and Paclitaxel: Administered intravenously every 21 days.

  • Endpoints:

    • Primary: Progression-free survival (PFS).

    • Secondary: Overall survival (OS), objective response rate (ORR), clinical benefit rate (CBR).[21]

VELIA (Phase III, Ovarian Cancer):

  • Objective: To evaluate the efficacy of Veliparib combined with first-line chemotherapy and as maintenance therapy in newly diagnosed high-grade serous ovarian cancer.

  • Study Design: Three-arm, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with previously untreated stage III or IV high-grade serous ovarian, fallopian tube, or primary peritoneal cancer.

  • Treatment Arms:

    • Chemotherapy (Carboplatin and Paclitaxel) + Placebo, followed by Placebo maintenance.

    • Chemotherapy + Veliparib, followed by Placebo maintenance.

    • Chemotherapy + Veliparib, followed by Veliparib maintenance.

  • Endpoints:

    • Primary: Progression-free survival (PFS).[13]

Clinical_Trial_Workflow cluster_0 Patient Screening & Enrollment cluster_1 Randomization & Treatment cluster_2 Treatment Cycles & Monitoring cluster_3 End of Study & Analysis Patient_Population Identify Eligible Patients (e.g., Advanced Cancer, Specific Biomarkers) Informed_Consent Informed Consent Patient_Population->Informed_Consent Baseline_Assessments Baseline Assessments (Imaging, Bloodwork, etc.) Informed_Consent->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Arm_A Arm A: Veliparib + Standard of Care Randomization->Arm_A Arm_B Arm B: Placebo + Standard of Care Randomization->Arm_B Treatment_Cycle Administer Treatment (e.g., 21-day cycles) Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Safety_Monitoring Monitor for Adverse Events Treatment_Cycle->Safety_Monitoring Efficacy_Assessment Tumor Assessments (e.g., every 6-8 weeks) Treatment_Cycle->Efficacy_Assessment Efficacy_Assessment->Treatment_Cycle Continue if no progression Progression Disease Progression or Unacceptable Toxicity Efficacy_Assessment->Progression Follow_up Follow-up for Overall Survival Progression->Follow_up Data_Analysis Data Analysis (PFS, OS, ORR, etc.) Follow_up->Data_Analysis

Figure 2: A generalized workflow for a randomized clinical trial involving Veliparib.

This compound (PARP Inhibitor XI)

This compound, also known as PARP Inhibitor XI, is a potent and selective inhibitor of PARP-1 and PARP-2.

Biochemical Data

Table 2: Biochemical Properties of this compound

PropertyValue
Target(s) PARP-1, PARP-2
IC₅₀ (PARP-1) 0.20 µM
IC₅₀ (PARP-2) 0.24 µM
Chemical Name 2-Methyl-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one

Data from MedKoo Biosciences and APExBIO product pages.

Preclinical Data in a Non-Oncology Setting

The only published study on this compound investigated its effects in models of cerebral ischemia.

  • Study: Nakajima H, et al. J Pharmacol Exp Ther. 2005.

  • Findings:

    • This compound was found to be a potent, selective, competitive, and brain-penetrant PARP inhibitor.

    • In in vitro models, this compound reduced PARP overactivation and cell death induced by hydrogen peroxide or glutamate.

    • In in vivo rat models of both permanent and transient focal ischemia, pretreatment with this compound significantly reduced the cortical infarct volume.

Status in Oncology Research

Currently, there is a lack of published preclinical or clinical studies evaluating the efficacy of this compound in any cancer models. Therefore, its potential as an anti-cancer agent, either as a monotherapy or in combination with other treatments, remains to be determined.

Summary and Conclusion

This guide provides a detailed overview of Veliparib and a summary of the currently available information for this compound.

Veliparib is a well-characterized PARP-1 and PARP-2 inhibitor with a clear mechanism of action based on synthetic lethality and potentiation of DNA-damaging agents. It has undergone extensive clinical investigation in a variety of solid tumors, including breast, ovarian, and lung cancers. While it has shown clinical activity, particularly in tumors with homologous recombination deficiencies, the results from late-stage trials have been mixed, and it has not yet gained regulatory approval for any indication.

This compound is also a potent PARP-1 and PARP-2 inhibitor. However, its characterization is limited to a single preclinical study demonstrating neuroprotective effects in models of cerebral ischemia. There is no publicly available data on its activity in cancer models.

For researchers, scientists, and drug development professionals, Veliparib represents a PARP inhibitor with a substantial body of data that can inform further research and development in this class of drugs. The clinical trial designs and outcomes for Veliparib provide valuable insights into the opportunities and challenges of targeting the PARP pathway in oncology. The lack of oncology data for this compound highlights the vast landscape of compounds that have been synthesized and characterized for one therapeutic area but may hold untapped potential in others, warranting further investigation. Future studies are needed to determine if this compound has a role in cancer therapy.

References

A Comparative Guide to the Mechanism of Action of DR2313, a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of DR2313, a novel poly(ADP-ribose) polymerase (PARP) inhibitor. Through a detailed comparison with established PARP inhibitors, Olaparib and Talazoparib, this document outlines the compound's performance based on available experimental data. Detailed experimental protocols are provided to support the reproducibility of the cited findings.

Executive Summary

This compound is a competitive inhibitor of poly(ADP-ribose) polymerase (PARP), with potent activity against both PARP-1 and PARP-2 enzymes. Its mechanism of action aligns with the established role of PARP inhibitors in cancer therapy, primarily through the induction of synthetic lethality in cancer cells with deficient DNA repair pathways. This guide presents a comparative analysis of this compound's inhibitory activity and cellular effects alongside the well-characterized PARP inhibitors Olaparib and Talazoparib.

Comparison of PARP Inhibitor Activity

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound, Olaparib, and Talazoparib against PARP-1 and PARP-2. Lower IC50 values indicate greater potency.

CompoundPARP-1 IC50 (µM)PARP-2 IC50 (µM)
This compound 0.200.24
Olaparib0.0050.001
Talazoparib0.00150.0008

Mechanism of Action: The PARP Inhibition Pathway

PARP enzymes play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in genes responsible for homologous recombination (HR) repair of double-strand breaks (DSBs), such as BRCA1 and BRCA2, the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs. The inability of HR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.[1][2][3]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_Damage_N DNA Single-Strand Break PARP_N PARP Activation DNA_Damage_N->PARP_N Replication_N Replication Fork Stall DNA_Damage_N->Replication_N BER_N Base Excision Repair PARP_N->BER_N Repair_N DNA Repair & Cell Survival BER_N->Repair_N DSB_N Double-Strand Break Replication_N->DSB_N HR_N Homologous Recombination DSB_N->HR_N HR_N->Repair_N DNA_Damage_C DNA Single-Strand Break PARP_C PARP DNA_Damage_C->PARP_C Replication_C Replication Fork Collapse DNA_Damage_C->Replication_C PARPi This compound / Olaparib / Talazoparib PARPi->PARP_C Inhibition BER_C Base Excision Repair Blocked PARP_C->BER_C DSB_C Accumulation of Double-Strand Breaks Replication_C->DSB_C HR_C Defective Homologous Recombination DSB_C->HR_C Apoptosis Cell Death (Apoptosis) HR_C->Apoptosis

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Protocols

To ensure the validity and reproducibility of the findings presented, detailed methodologies for key experiments are provided below.

PARP Activity Assay (Enzymatic Assay)

This protocol is designed to measure the enzymatic activity of PARP and the inhibitory potential of compounds like this compound.

PARP_Activity_Assay Start Start Prepare_Reaction Prepare reaction mix: - Recombinant PARP enzyme - Histone-coated plate - Biotinylated NAD+ Start->Prepare_Reaction Add_Inhibitor Add this compound or control inhibitor Prepare_Reaction->Add_Inhibitor Incubate_1 Incubate at 30°C for 1 hour Add_Inhibitor->Incubate_1 Add_Strep_HRP Add Streptavidin-HRP Incubate_1->Add_Strep_HRP Incubate_2 Incubate at RT for 1 hour Add_Strep_HRP->Incubate_2 Add_Substrate Add HRP substrate Incubate_2->Add_Substrate Measure_Signal Measure chemiluminescent or colorimetric signal Add_Substrate->Measure_Signal Analyze Calculate IC50 values Measure_Signal->Analyze

Caption: Workflow for a PARP enzymatic activity assay.

Methodology:

  • Plate Coating: 96-well plates are coated with histone proteins, which act as substrates for PARP.

  • Reaction Setup: A reaction mixture containing recombinant PARP-1 or PARP-2 enzyme, biotinylated NAD+, and activated DNA is prepared.

  • Inhibitor Addition: Serial dilutions of this compound, Olaparib, Talazoparib, or a vehicle control are added to the wells.

  • Enzymatic Reaction: The plate is incubated to allow the PARP enzyme to catalyze the poly(ADP-ribosyl)ation of the histone proteins using biotinylated NAD+.

  • Detection: Streptavidin-conjugated Horseradish Peroxidase (HRP) is added, which binds to the biotinylated ADP-ribose chains. Following the addition of an HRP substrate, the resulting chemiluminescent or colorimetric signal is measured using a plate reader. The intensity of the signal is inversely proportional to the inhibitory activity of the compound.[4]

Cellular Proliferation Assay (Cell Viability)

This assay determines the effect of PARP inhibitors on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., BRCA-mutant breast or ovarian cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound, Olaparib, Talazoparib, or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.

  • Viability Assessment: A viability reagent (e.g., CellTiter-Glo®) is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.[5]

  • Data Analysis: The luminescence is measured, and the data is used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).

Cell_Proliferation_Assay Seed_Cells Seed cancer cells in 96-well plate Treat_Cells Treat with varying concentrations of PARP inhibitors Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add CellTiter-Glo® reagent Incubate->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Analyze_Data Determine GI50 values Measure_Luminescence->Analyze_Data

Caption: Workflow for a cell proliferation assay.
DNA Damage Assay (γH2AX Foci Formation)

This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks.

Methodology:

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the PARP inhibitors.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent to allow antibody entry.

  • Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX), a marker for DSBs. This is followed by incubation with a fluorescently labeled secondary antibody.

  • Microscopy: The coverslips are mounted on slides, and the cells are imaged using a fluorescence microscope.

  • Quantification: The number of distinct fluorescent foci per nucleus is counted, with each focus representing a DSB. An increase in γH2AX foci indicates an accumulation of DNA damage.[6]

Conclusion

The available data indicates that this compound is a potent inhibitor of PARP-1 and PARP-2, functioning through a mechanism of action consistent with other clinically relevant PARP inhibitors. Its ability to induce synthetic lethality in DNA repair-deficient cancer cells positions it as a promising candidate for further preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation and cross-validation of this compound's therapeutic potential.

References

Independent Verification of DR2313's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective agent DR2313 with alternative compounds, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound.

Executive Summary

This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critically involved in the cellular response to DNA damage and cell death pathways activated during cerebral ischemia. Experimental evidence demonstrates that this compound confers significant neuroprotection in both in vitro and in vivo models of stroke. This guide compares the efficacy and mechanisms of this compound with established and investigational neuroprotective agents, including the free radical scavenger MCI-186 (Edaravone) and N-methyl-D-aspartate (NMDA) receptor antagonists such as Aptiganel (CNS 1102) and Selfotel (CGS 19755). The comparative data highlights differences in mechanisms of action, therapeutic windows, and overall neuroprotective efficacy.

Comparative Analysis of Neuroprotective Agents

The following tables summarize the quantitative data on the neuroprotective performance of this compound and its alternatives.

Table 1: In Vitro Efficacy of Neuroprotective Agents

CompoundMechanism of ActionIn Vitro ModelKey ParameterResult
This compound PARP InhibitorHydrogen Peroxide or Glutamate-induced cell deathPARP Inhibition (K(i))0.23 µM[1]
MCI-186 (Edaravone) Free Radical ScavengerNot specified in provided contextNot specifiedNot specified
Aptiganel (CNS 1102) Non-competitive NMDA Receptor AntagonistGlutamate-induced excitotoxicity in primary neuronal culturesNeuroprotectionEffective at 10 ng/mL plasma concentration in animal models, suggesting in vitro potency[2]
Selfotel (CGS 19755) Competitive NMDA Receptor AntagonistNot specified in provided contextNot specifiedNot specified

Table 2: In Vivo Efficacy of Neuroprotective Agents in Rodent Models of Focal Cerebral Ischemia

CompoundAnimal ModelTreatment RegimenPrimary OutcomeInfarct Volume Reduction (%)Neurological Deficit Improvement
This compound Rat (transient focal ischemia)10 mg/kg IV bolus + 10 mg/kg/h infusion for 6h (pretreatment)Cortical Infarct VolumeSignificant reduction[1]Not specified
This compound Rat (transient focal ischemia)Same as above (post-treatment up to 2h)Cortical Infarct VolumeSignificant reduction[1]Not specified
MCI-186 (Edaravone) Mouse (permanent focal ischemia)3.0 mg/kg (pretreatment)Infarct Volume~23%Not specified
Aptiganel (CNS 1102) Rat (permanent MCA occlusion)Not specifiedInfarct Volume66%[2]Not specified
Selfotel (CGS 19755) Rat (permanent MCA occlusion)10 mg/kg bolus + 5 mg/kg/h infusion for 4hCortical Infarct VolumeSignificant reduction[2]Not specified

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and its alternatives are mediated through distinct signaling pathways.

This compound: PARP Inhibition Pathway

This compound exerts its neuroprotective effect by inhibiting the overactivation of PARP in response to ischemic insults. Overactivation of PARP leads to depletion of cellular energy stores (NAD+ and ATP) and triggers programmed cell death. By blocking this pathway, this compound preserves cellular energy and prevents neuronal death.

DR2313_Pathway cluster_upstream Ischemic Insult cluster_downstream Cellular Response DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation NAD+ Depletion NAD+ Depletion PARP Activation->NAD+ Depletion ATP Depletion ATP Depletion NAD+ Depletion->ATP Depletion Cell Death Cell Death ATP Depletion->Cell Death This compound This compound This compound->PARP Activation Inhibits

Caption: this compound inhibits PARP activation, preventing downstream energy depletion and cell death.

MCI-186 (Edaravone): Free Radical Scavenging

MCI-186 is a potent free radical scavenger that mitigates oxidative stress, a key contributor to neuronal damage in cerebral ischemia. It directly neutralizes harmful reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Edaravone_Pathway cluster_upstream Ischemic Cascade cluster_downstream Cellular Damage Increased ROS Increased Reactive Oxygen Species (ROS) Oxidative Stress Oxidative Stress Increased ROS->Oxidative Stress Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Protein Oxidation Protein Oxidation Oxidative Stress->Protein Oxidation DNA Damage DNA Damage Oxidative Stress->DNA Damage Neuronal Death Neuronal Death Lipid Peroxidation->Neuronal Death Protein Oxidation->Neuronal Death DNA Damage->Neuronal Death Edaravone Edaravone Edaravone->Increased ROS Scavenges

Caption: Edaravone scavenges reactive oxygen species, reducing oxidative stress and neuronal death.

NMDA Receptor Antagonists: Inhibition of Excitotoxicity

Aptiganel and Selfotel are NMDA receptor antagonists that block the excitotoxic cascade initiated by excessive glutamate (B1630785) release during ischemia. By preventing excessive calcium influx into neurons, these agents reduce downstream neurotoxic events.

NMDA_Pathway cluster_upstream Ischemic Condition cluster_downstream Excitotoxicity Cascade Excess Glutamate Excess Glutamate NMDA Receptor Activation NMDA Receptor Activation Excess Glutamate->NMDA Receptor Activation Calcium Influx Excessive Ca2+ Influx NMDA Receptor Activation->Calcium Influx Enzyme Activation Activation of Proteases, Lipases, Nucleases Calcium Influx->Enzyme Activation Neuronal Injury Neuronal Injury Enzyme Activation->Neuronal Injury NMDA_Antagonist Aptiganel / Selfotel NMDA_Antagonist->NMDA Receptor Activation Blocks

Caption: NMDA receptor antagonists block excitotoxicity by preventing excessive calcium influx.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Model of Ischemia: Oxygen-Glucose Deprivation (OGD)

This protocol describes the induction of ischemic-like conditions in neuronal cell cultures.

Workflow:

OGD_Workflow start Plate Neuronal Cells culture Culture cells to desired confluency start->culture wash1 Wash cells with glucose-free DMEM culture->wash1 ogd Incubate in glucose-free DMEM in hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined period (e.g., 1-4 hours) wash1->ogd reoxygenation Replace OGD medium with normal culture medium ogd->reoxygenation incubation Incubate for a further 24-48 hours reoxygenation->incubation assessment Assess cell viability (e.g., MTT assay, LDH assay) incubation->assessment end Data Analysis assessment->end

Caption: Experimental workflow for the in vitro Oxygen-Glucose Deprivation (OGD) model.

Methodology:

  • Cell Culture: Plate primary neurons or neuronal cell lines (e.g., SH-SY5Y) in appropriate culture vessels and grow to 70-80% confluency.

  • OGD Induction:

    • Wash the cells twice with a glucose-free balanced salt solution or DMEM.

    • Replace the medium with the same glucose-free solution.

    • Place the cultures in a hypoxic chamber equilibrated with a gas mixture of 5% CO2 and 95% N2 at 37°C for a duration of 1 to 4 hours, depending on the cell type and desired severity of injury.

  • Reoxygenation:

    • Remove the cultures from the hypoxic chamber.

    • Replace the glucose-free medium with the original complete culture medium.

    • Return the cultures to a normoxic incubator (95% air, 5% CO2) for a reperfusion period of 24 to 48 hours.

  • Assessment of Neuroprotection:

    • Test compounds are typically added before, during, or after the OGD period.

    • Cell viability is assessed using standard assays such as the MTT assay (measuring mitochondrial activity) or LDH assay (measuring membrane integrity).

In Vivo Model: Transient Focal Cerebral Ischemia in Rats

This protocol describes the middle cerebral artery occlusion (MCAO) model, a widely used in vivo model of stroke.

Workflow:

MCAO_Workflow start Anesthetize Rat surgery Expose the common, internal, and external carotid arteries start->surgery occlusion Introduce a filament into the internal carotid artery to occlude the middle cerebral artery (MCA) surgery->occlusion ischemia Maintain occlusion for a defined period (e.g., 90-120 minutes) occlusion->ischemia reperfusion Withdraw the filament to allow reperfusion ischemia->reperfusion recovery Suture the incision and allow the animal to recover reperfusion->recovery assessment Assess neurological deficit and measure infarct volume (e.g., TTC staining) at 24-48 hours post-MCAO recovery->assessment end Data Analysis assessment->end

References

DR2313: A Comparative Guide to PARP1/2 Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of DR2313, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, with a specific focus on its selectivity for PARP1 and PARP2. Through a detailed comparison with other well-established PARP inhibitors, this document aims to provide researchers with the necessary data to make informed decisions regarding the selection and application of these compounds in their studies.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability. PARP1 and PARP2 are the most abundant and well-characterized members of this family, playing a central role in the repair of DNA single-strand breaks (SSBs). Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can subsequently generate more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR), a key DSB repair pathway often caused by mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a promising class of anti-cancer agents.

This compound: A Profile

This compound is a selective inhibitor of both PARP1 and PARP2. Published data indicates its potency in inhibiting the enzymatic activity of these two key DNA repair enzymes.

Comparative Analysis of PARP Inhibitor Specificity

The specificity of a PARP inhibitor is a critical determinant of its efficacy and potential side effects. The following tables present a summary of the available quantitative data for this compound and a selection of other widely used PARP1/2 inhibitors.

Note: The data presented below is compiled from various sources. Direct comparison of absolute values between inhibitors should be made with caution, as experimental conditions may vary between studies.

Table 1: In Vitro Enzymatic Inhibition of PARP1 and PARP2
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP1 vs. PARP2)
This compound 200[1]240[1]~0.83-fold for PARP1
Olaparib~1-5~1-5Equipotent
Rucaparib~1-7~1-7Equipotent
Talazoparib~0.5-1.5~0.5-1.5Equipotent
Niraparib~2-4~1-2~2-fold for PARP2
Veliparib~2-5~1-3~1.5-fold for PARP2

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. A lower IC50 indicates higher potency.

Table 2: PARP Trapping Potency

PARP trapping is a key mechanism of action for many PARP inhibitors, where the inhibitor stabilizes the PARP-DNA complex, leading to cytotoxic replication fork collapse.

CompoundRelative PARP1 Trapping Potency
This compound Data not available
Talazoparib+++++
Niraparib++++
Olaparib+++
Rucaparib+++
Veliparib+

The relative potency is a qualitative representation based on available literature.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed methodologies for the key experiments used to validate the specificity of PARP inhibitors.

PARP Enzymatic Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the catalytic activity of purified PARP1 and PARP2 enzymes.

Materials:

  • Purified recombinant human PARP1 and PARP2 enzymes

  • Histone H1 (or other suitable protein substrate)

  • Biotinylated NAD+

  • Activated DNA (e.g., salmon sperm DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • 96-well white microplates

  • Test compound (this compound and others) dissolved in DMSO

Procedure:

  • Coat a 96-well microplate with histone H1 and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In each well, add the assay buffer, activated DNA, and the test compound at various concentrations.

  • Add the purified PARP1 or PARP2 enzyme to initiate the reaction.

  • Add biotinylated NAD+ to all wells and incubate at room temperature for 1-2 hours.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate again.

  • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PARP Trapping Assay (Cell-Based Assay)

This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex within cells.

Materials:

  • Cancer cell line of interest (e.g., BRCA-deficient cell line)

  • Cell culture medium and supplements

  • Test compound (this compound and others) dissolved in DMSO

  • DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)

  • Cell lysis buffer

  • Chromatin fractionation buffers

  • Antibodies: anti-PARP1, anti-Histone H3 (loading control)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24 hours).

  • In the final hour of treatment, add a DNA damaging agent (e.g., MMS) to induce PARP recruitment to DNA.

  • Harvest the cells and perform chromatin fractionation to separate the chromatin-bound proteins from the soluble nuclear proteins.

  • Quantify the protein concentration in the chromatin-bound fractions.

  • Perform SDS-PAGE and Western blotting using antibodies against PARP1 and a loading control (e.g., Histone H3).

  • The intensity of the PARP1 band in the chromatin-bound fraction is quantified and normalized to the loading control. An increased PARP1 signal in the treated samples compared to the control indicates PARP trapping.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Single-Strand Break PARP1_2 PARP1/2 DNA_Damage->PARP1_2 recruits PAR Poly(ADP-ribose) Chains PARP1_2->PAR synthesizes Inhibition Inhibition of PAR Synthesis PARP1_2->Inhibition Trapping PARP Trapping on DNA PARP1_2->Trapping Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair This compound This compound This compound->PARP1_2 inhibits Cell_Death Synthetic Lethality (in HR-deficient cells) Inhibition->Cell_Death Trapping->Cell_Death

Caption: Signaling pathway of PARP1/2 in DNA repair and the mechanism of action of this compound.

Enzymatic_Inhibition_Assay cluster_workflow Experimental Workflow Start Start: Coat plate with Histone H1 Add_Reagents Add Activated DNA, Test Compound (this compound), and PARP1/2 Enzyme Start->Add_Reagents Add_NAD Add Biotinylated NAD+ Add_Reagents->Add_NAD Incubate Incubate (1-2 hours) Add_NAD->Incubate Wash1 Wash Plate Incubate->Wash1 Add_Strep_HRP Add Streptavidin-HRP Wash1->Add_Strep_HRP Incubate2 Incubate (1 hour) Add_Strep_HRP->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_Substrate Add Chemiluminescent Substrate Wash2->Add_Substrate Measure Measure Luminescence Add_Substrate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze PARP_Trapping_Assay cluster_workflow Experimental Workflow Start Start: Seed and Treat Cells with Test Compound (this compound) Induce_Damage Induce DNA Damage (MMS) Start->Induce_Damage Harvest Harvest Cells Induce_Damage->Harvest Fractionate Chromatin Fractionation Harvest->Fractionate Quantify Quantify Protein in Chromatin Fraction Fractionate->Quantify Western_Blot Western Blot for PARP1 and Histone H3 Quantify->Western_Blot Analyze Analyze Band Intensities (Quantify Trapping) Western_Blot->Analyze

References

Safety Operating Guide

Navigating the Disposal of Specialized Chemical Compounds: A Procedural Overview

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. For a specialized compound hypothetically designated "DR2313," a definitive disposal protocol is contingent on its specific chemical and physical properties, which must be ascertained from its corresponding Safety Data Sheet (SDS). In the absence of a specific SDS for "this compound," this guide provides a comprehensive framework for the safe handling and disposal of hazardous laboratory chemicals, leveraging best practices from established safety protocols.

It is imperative to note that the following procedures are illustrative and should not be applied to any specific chemical without first consulting its official SDS and obtaining approval from your institution's Environmental Health and Safety (EHS) department.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal rests on several key principles:

  • Hazard Identification: Understanding the specific risks associated with a chemical, including its toxicity, reactivity, flammability, and corrosivity.

  • Segregation: Keeping different classes of chemical waste separate to prevent dangerous reactions.

  • Containment: Using appropriate, clearly labeled, and sealed containers for waste collection.

  • Regulatory Compliance: Adhering to all local, state, and federal regulations governing hazardous waste disposal.

Hypothetical Disposal Protocol for a Hazardous Chemical

The following table outlines a sample disposal procedure for a fictional hazardous chemical, illustrating the type of information that would be derived from an SDS.

StepActionPersonal Protective Equipment (PPE)Rationale
1. Waste Identification & Segregation Characterize waste as hazardous. Collect "this compound" waste in a designated, compatible, and properly labeled hazardous waste container. Do not mix with other waste streams.[1][2]Lab coat, safety goggles, chemical-resistant gloves (e.g., nitrile).To prevent accidental exposure and incompatible chemical reactions. Proper labeling ensures accurate tracking and disposal.
2. Container Management Ensure the waste container is kept closed except when adding waste. The container must be in good condition and stored in a designated satellite accumulation area.Lab coat, safety goggles, chemical-resistant gloves.To prevent the release of hazardous vapors and ensure safe temporary storage.
3. Full Container Procedure Once the container is 90% full, seal it securely. Complete the hazardous waste tag with all required information (e.g., chemical name, concentration, accumulation start date).Lab coat, safety goggles, chemical-resistant gloves.To prepare the waste for collection by trained EHS personnel and ensure regulatory compliance.
4. EHS Collection Request Submit a hazardous waste pickup request to your institution's EHS department.Not applicable.EHS is responsible for the final transport and disposal of hazardous waste in accordance with regulations.
5. Decontamination of Empty Containers For non-acutely toxic chemicals, triple-rinse the empty container with a suitable solvent.[3] The rinsate must be collected as hazardous waste. Deface the original label on the rinsed container before disposal in regular trash.[3]Lab coat, safety goggles, chemical-resistant gloves.To ensure that empty containers do not pose a residual chemical hazard.

Experimental Protocols

Detailed experimental protocols that generate waste must incorporate a waste disposal plan before the experiment begins. This involves:

  • Reviewing the SDS: Identify all hazards associated with the chemicals being used.

  • Developing a Waste Stream: Determine the types of waste that will be generated (e.g., solid, liquid, halogenated, non-halogenated).

  • Establishing Collection Procedures: Designate appropriate waste containers and accumulation areas.

Visualizing the Disposal Workflow

The logical flow of the chemical disposal process can be visualized to enhance understanding and adherence to the protocol.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Process cluster_decon Container Decontamination start Start: Experiment Generates Waste review_sds Review Chemical SDS start->review_sds identify_hazards Identify Hazards review_sds->identify_hazards determine_waste_stream Determine Waste Stream identify_hazards->determine_waste_stream segregate_waste Segregate Waste into Labeled, Compatible Container determine_waste_stream->segregate_waste store_securely Store Container in Satellite Accumulation Area segregate_waste->store_securely container_full Container 90% Full store_securely->container_full seal_and_tag Seal Container and Complete Waste Tag container_full->seal_and_tag request_pickup Request EHS Pickup seal_and_tag->request_pickup ehs_disposal EHS Manages Final Disposal request_pickup->ehs_disposal decontaminate_container Triple-Rinse Empty Container collect_rinsate Collect Rinsate as Hazardous Waste decontaminate_container->collect_rinsate dispose_container Dispose of Defaced Container collect_rinsate->dispose_container

Caption: A flowchart illustrating the procedural steps for hazardous chemical waste management, from generation to final disposal.

Conclusion

While a specific disposal procedure for "this compound" cannot be provided without its Safety Data Sheet, the principles and workflows outlined above serve as a crucial guide for the responsible management of hazardous laboratory chemicals. Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance by consulting the SDS and their institution's EHS department for every chemical they handle. This proactive approach ensures a safe laboratory environment and protects the broader community and ecosystem.

References

Essential Safety and Handling Protocols for DR2313 (VINEVIDA NO. 2313 Fragrance Oil)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains specifically to VINEVIDA NO. 2313 Fragrance Oil. If you are handling a different substance designated as DR2313, consult its specific Material Safety Data Sheet (MSDS) for accurate safety protocols.

This guide provides essential safety, handling, and disposal information for this compound, a fragrance oil. The following procedures are critical for ensuring the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to prevent exposure and adverse health effects. The required equipment is detailed below.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesTightly sealed to protect against splashes.
Hand Protection Protective GlovesRequired to avoid direct skin contact.
Body Protection Protective ClothingRecommended if skin contact or contamination of clothing is likely.
Respiratory Protection Not generally requiredUse in well-ventilated areas. In case of insufficient ventilation, wear suitable respiratory equipment.

Hazard Identification and First Aid

This compound presents several hazards that require immediate attention in case of exposure.[1]

HazardDescriptionFirst Aid Measures
Ingestion May be harmful if swallowed (H303).[1]Seek medical advice if ingested.[1]
Skin Contact Causes skin irritation (H315) and may cause an allergic skin reaction (H317).[1]Change contaminated clothing. Wash hands after working with the substance. Preventive skin protection is recommended.[1]
Eye Contact Causes serious eye irritation (H319).[1]Irritation should be avoided by wearing PPE and safety goggles.[1]
Inhalation Inhaling high concentrations of vapor may result in irritation of eyes, nose, and throat, and can lead to headaches, nausea, and dizziness.[1]Do not inhale vapors. Ensure adequate ventilation.[1]
Environmental Very toxic to aquatic life (H400) and toxic to aquatic life with long-lasting effects (H411).[1]Prevent entry into waterways.[1]

Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the handling and disposal of this compound. Adherence to this workflow is crucial for minimizing risks.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Clothing) handle_use Use this compound in Experiment prep_ppe->handle_use prep_vent Ensure Adequate Ventilation prep_vent->handle_use spill_evac Evacuate Personnel handle_use->spill_evac In Case of Spill disp_container Place Waste in a Sealed Container handle_use->disp_container Post-Experiment spill_contain Contain Spill with Absorbent Material (Clay, Sand) spill_evac->spill_contain spill_collect Collect Absorbed Waste spill_contain->spill_collect spill_collect->disp_container disp_reg Dispose According to Local & Federal Regulations disp_container->disp_reg

This compound Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.